Product packaging for Ruski-201(Cat. No.:)

Ruski-201

Katalognummer: B610602
Molekulargewicht: 357.5 g/mol
InChI-Schlüssel: KYOIGHSNTIJBPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

RUSKI-201 is a potent, selective, and cell-active small-molecule inhibitor of Hedgehog acyltransferase (Hhat), with a reported biochemical IC50 of 0.87 µM . Hhat is responsible for the N-terminal palmitoylation of Sonic Hedgehog (Shh) protein, a critical post-translational modification that significantly enhances the potency of the Hh ligand and is essential for efficient Hedgehog signaling . The Hedgehog signaling pathway is a key developmental pathway that is aberrantly reactivated in various malignancies, including pancreatic, lung, and breast cancers . By selectively inhibiting Hhat, this compound blocks the palmitoylation and subsequent maturation of the Shh ligand, thereby arresting Hh signaling at the source . This mechanism offers an alternative to targeting downstream pathway components like Smoothened (Smo). Distinguished from earlier compounds in its class (e.g., RUSKI-43), this compound exhibits an on-target mode of action in cells without significant off-target cytotoxicity or effects on unrelated pathways such as Wnt signaling, making it a superior and selective chemical probe for studying Hhat function in cellular environments . In research applications, this compound has been shown to effectively block Hh signaling in coculture assays using H520, Panc-1, and MCF-7 cells . Furthermore, quantitative whole-proteome palmitoylation profiling confirmed that this compound selectively inhibits Hhat-dependent Shh palmitoylation over a panel of more than 100 other palmitoylated substrates in cells, underscoring its exceptional specificity . This product is intended for research purposes only and is not for human diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27N3OS B610602 Ruski-201

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2-methylbutylamino)-1-[4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-4-14(2)12-21-13-19(24)23-10-8-18-16(9-11-25-18)20(23)17-7-5-6-15(3)22-17/h5-7,9,11,14,20-21H,4,8,10,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOIGHSNTIJBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CNCC(=O)N1CCC2=C(C1C3=CC=CC(=N3)C)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ruski-201: A Selective Hedgehog Acyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruski-201 is a potent and selective small-molecule inhibitor of Hedgehog acyltransferase (Hhat). This enzyme is responsible for the essential N-terminal palmitoylation of Sonic Hedgehog (Shh) protein, a critical step in the activation of the Hedgehog signaling pathway. Dysregulation of this pathway is implicated in the development and progression of various cancers. This compound has emerged as a valuable chemical probe for studying the catalytic function of Hhat and its role in cancer cell signaling, demonstrating on-target activity without the off-target cytotoxicity observed with other compounds in its class. This document provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, including detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound, also known as RU-SKI 201, is a dihydrothienopyridine derivative.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Formal Name 1-[6,7-dihydro-4-(6-methyl-2-pyridinyl)thieno[3,2-c]pyridin-5(4H)-yl]-2-[(2-methylbutyl)amino]-ethanone[1]
Molecular Formula C₂₀H₂₇N₃OS[1]
Formula Weight 357.5 g/mol [1]
CAS Number 1458031-48-5[2]

Mechanism of Action and Biological Activity

This compound functions as a direct inhibitor of Hedgehog acyltransferase (Hhat). Hhat is a multi-pass transmembrane protein located in the endoplasmic reticulum and is a member of the membrane-bound O-acyltransferase (MBOAT) superfamily.[2] It catalyzes the N-palmitoylation of Hedgehog proteins, a crucial post-translational modification for their signaling activity.[2] By inhibiting Hhat, this compound prevents the palmitoylation of Sonic Hedgehog (Shh), thereby blocking the Hedgehog signaling pathway.[2]

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity.

Assay TypeCell Line / SystemIC₅₀ Value (μM)Reference
Hhat Inhibition (recombinant enzyme)N/A0.20[3]
Shh Palmitoylation Inhibition (in-cell)HEK293 Shh+0.87[2]
Hedgehog Signaling Inhibition (co-culture)H520 / Shh-Light24.8 ± 0.60[2]
Hedgehog Signaling Inhibition (co-culture)Panc-1 / Shh-Light27.8 ± 1.3[2]
Hedgehog Signaling Inhibition (co-culture)MCF-7 / Shh-Light28.5 ± 0.65[2]

Importantly, this compound has been shown to be non-cytotoxic at concentrations where it effectively inhibits Hhat, a significant advantage over earlier compounds in the same class, such as RUSKI-43, which exhibit off-target effects.[2]

Signaling Pathway and Experimental Workflow

The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation is a hallmark of several cancers. The inhibitory action of this compound on Hhat is an early and crucial intervention point in this cascade.

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Shh Shh PTCH1 PTCH1 Shh->PTCH1 Binds SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Expression GLI_A->Target_Genes Transcription Hhat Hhat Hhat->Shh Secreted Shh_unpalm Unpalmitoylated Shh Shh_unpalm->Hhat Palmitoylation Ruski201 This compound Ruski201->Hhat Inhibition

Caption: Inhibition of Hhat by this compound blocks Shh palmitoylation and subsequent signaling.

The following diagram illustrates a typical experimental workflow for assessing the on-target efficacy of this compound in a cellular context.

Experimental_Workflow Workflow for Assessing this compound Activity start HEK293 Shh+ Cells treatment Treat with this compound and YnPal (alkyne-palmitate) start->treatment lysis Cell Lysis treatment->lysis click_chem CuAAC Click Chemistry with AzTB Reporter lysis->click_chem ip Immunoprecipitation of Shh click_chem->ip analysis SDS-PAGE and In-gel Fluorescence ip->analysis quant Quantification of Shh Palmitoylation analysis->quant

Caption: Bioorthogonal labeling workflow to quantify Shh palmitoylation inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Quantitative Whole-Proteome Palmitoylation Profiling

This protocol is adapted from Rodgers et al., 2016, and utilizes a bioorthogonal alkyne-tagged palmitic acid reporter (YnPal) to label and quantify palmitoylated proteins.[2]

Materials:

  • HEK293 cells stably overexpressing Sonic Hedgehog (HEK293 Shh+).

  • This compound.

  • YnPal (alkyne-tagged palmitic acid).

  • Azido-TAMRA-PEG₃-biotin (AzTB) trifunctional capture reagent.

  • Lysis buffer (1% Triton X-100, 1x protease inhibitor cocktail in PBS).

  • Anti-Shh antibody.

  • Protein G agarose beads.

  • Click chemistry reagents: Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO₄).

Procedure:

  • Cell Treatment: Plate HEK293 Shh+ cells and allow them to adhere. Treat the cells with the desired concentrations of this compound for 7 hours. After the first hour of this compound treatment, add YnPal to the culture medium.

  • Cell Lysis: Following treatment, wash the cells with PBS and lyse them in lysis buffer.

  • Click Chemistry: To the cell lysates, add the AzTB capture reagent, TCEP, TBTA, and CuSO₄. Incubate the reaction to ligate the AzTB reporter to the YnPal-tagged proteins via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Immunoprecipitation: Incubate the lysates with an anti-Shh antibody, followed by the addition of protein G agarose beads to capture the Shh protein.

  • Analysis: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Visualize the palmitoylated Shh by in-gel fluorescence scanning for the TAMRA fluorophore.

  • Quantification: Quantify the fluorescence intensity of the bands corresponding to palmitoylated Shh to determine the extent of inhibition by this compound.

Hedgehog Signaling Co-culture Assay

This assay measures the ability of this compound to inhibit Shh-dependent signaling in a co-culture system.[2]

Materials:

  • Shh-producing cells (e.g., H520, Panc-1, or MCF-7).

  • Shh-Light2 cells (NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase).

  • This compound.

  • Dual-Glo Luciferase Assay System.

Procedure:

  • Co-culture Setup: Plate Shh-producing cells in the bottom of a multi-well plate. In a separate transwell insert with a porous membrane, plate the Shh-Light2 reporter cells.

  • Treatment: Place the transwell inserts containing the Shh-Light2 cells into the wells with the Shh-producing cells. Add this compound at various concentrations to the co-culture medium.

  • Incubation: Incubate the co-culture for a period sufficient to allow for Shh signaling to activate the luciferase reporter in the Shh-Light2 cells (typically 24-48 hours).

  • Luciferase Assay: Lyse the Shh-Light2 cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Glo Luciferase Assay System.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for differences in cell number and transfection efficiency. Calculate the IC₅₀ value for this compound by plotting the normalized luciferase activity against the inhibitor concentration.

Conclusion

This compound is a well-characterized, selective, and cell-active inhibitor of Hedgehog acyltransferase. Its ability to specifically block the palmitoylation of Sonic Hedgehog without inducing off-target cytotoxicity makes it an invaluable tool for dissecting the role of the Hedgehog signaling pathway in both normal physiology and disease states, particularly in cancer biology. The experimental protocols detailed herein provide a robust framework for the further investigation of this compound and the development of novel therapeutics targeting Hhat.

References

Ruski-201: A Deep Dive into its Mechanism of Action as a Hedgehog Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruski-201 is a potent and selective small-molecule inhibitor of Hedgehog acyltransferase (HHAT), a critical enzyme in the Hedgehog (Hh) signaling pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular target, downstream effects on the Hh cascade, and the experimental evidence supporting these findings. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to enable replication and further investigation. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of its function.

Core Mechanism of Action: Competitive Inhibition of HHAT

This compound functions as a competitive inhibitor of Hedgehog acyltransferase (HHAT).[1] It directly competes with the enzyme's natural substrate, palmitoyl-coenzyme A (palmitoyl-CoA), for binding to the active site.[1] This inhibition prevents the essential N-terminal palmitoylation of the Sonic Hedgehog (Shh) signaling protein.[2][3] The palmitoylation of Shh is a crucial post-translational modification that is indispensable for its proper function and the subsequent activation of the Hh signaling pathway.[2] By blocking this initial step, this compound effectively abrogates the entire downstream signaling cascade.

Biochemical assays have demonstrated that this compound does not affect global palmitoylation levels, indicating its high selectivity for HHAT over other palmitoyltransferases.[2] Furthermore, it has been shown to not interfere with other critical signaling pathways, such as the Wnt pathway.[2] This specificity makes this compound a valuable chemical probe for studying the role of HHAT and Hh signaling in various biological processes, including development and cancer.[1][2]

Impact on the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several cancers. The pathway is initiated by the binding of a Hedgehog ligand (such as Shh) to the Patched (PTCH) receptor. In the absence of the ligand, PTCH inhibits the G-protein-coupled receptor-like protein Smoothened (SMO).

This compound's inhibition of HHAT prevents the palmitoylation of Shh, rendering the ligand inactive. This inactive Shh is unable to bind to PTCH, thus maintaining the repression of SMO. The subsequent downstream cascade, which involves the processing and activation of the Gli family of transcription factors, is consequently blocked. This leads to the downregulation of Hh target genes that are involved in cell proliferation, survival, and differentiation.

Hedgehog_Signaling_Pathway cluster_intracellular Intracellular Space Shh Shh PTCH1 PTCH1 Shh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli SUFU->Gli Inhibits Gli_A Gli (Active) Gli->Gli_A Activation Hh_Target_Genes Hh Target Genes Gli_A->Hh_Target_Genes Transcription Ruski201 This compound HHAT HHAT Ruski201->HHAT Inhibits HHAT->Shh Palmitoylates Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->HHAT Shh_Light2_Assay_Workflow A Seed Shh-Light2 reporter cells B Treat cells with varying concentrations of this compound A->B C Induce Hedgehog signaling (e.g., with Shh-conditioned media or a SMO agonist like SAG) B->C D Incubate for 48-72 hours C->D E Lyse cells and measure luciferase activity D->E F Normalize to a control (e.g., Renilla luciferase) E->F G Calculate IC50 value F->G Palmitoylation_Profiling_Workflow A Treat cells with this compound or vehicle control B Metabolically label cells with an alkyne-palmitate reporter A->B C Lyse cells and perform click chemistry with an azide-biotin tag B->C D Enrich biotin-tagged (palmitoylated) proteins using streptavidin beads C->D E Digest proteins and analyze by mass spectrometry D->E F Quantify changes in palmitoylation levels E->F

References

The Discovery and Synthesis of Ruski-201: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ruski-201, a potent and selective small-molecule inhibitor of Hedgehog acyltransferase (Hhat). The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the progression of various cancers. This compound has emerged as a valuable chemical probe for studying Hhat's role in Hh signaling and as a potential therapeutic agent. This document details the discovery, synthesis, mechanism of action, and experimental protocols related to this compound, presenting quantitative data in a clear, tabular format and visualizing complex processes with detailed diagrams.

Introduction: The Discovery of this compound

The discovery of this compound stemmed from a target-oriented high-throughput screen to identify inhibitors of Hedgehog acyltransferase (Hhat), a key enzyme in the Hedgehog signaling pathway.[1] The initial screen of a large chemical library identified a class of compounds, the 5-acyl-6,7-dihydrothieno[3,2-c]pyridines, as potent Hhat inhibitors. The lead compound from this series, RUSKI-43, was found to effectively block Shh palmitoylation in cells.[2][3]

However, further characterization revealed that RUSKI-43 exhibits significant off-target cytotoxicity, limiting its utility as a specific probe for Hhat function.[2][3] This led to the development and evaluation of analogs, including this compound. Subsequent studies demonstrated that this compound retains potent Hhat inhibitory activity but with markedly reduced off-target effects, establishing it as a superior and selective chemical probe for investigating Hhat's role in cellular processes.[2][3]

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 1-[6,7-dihydro-4-(6-methyl-2-pyridinyl)thieno[3,2-c]pyridin-5(4h)-yl]-2-[(2-methylbutyl)amino]-ethanone, dihydrochloride
Molecular Formula C20H27N3OS · 2HCl
Molecular Weight 430.44 g/mol
CAS Number 1458031-48-5
Appearance Crystalline solid

Synthesis of this compound

The synthesis of this compound involves the construction of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold. While a specific, detailed, step-by-step protocol for this compound is not publicly available, the literature describes general synthetic routes for this class of compounds, primarily through the Pictet-Spengler or Bischler-Napieralski reactions.

General Synthetic Approach:

The synthesis of the 5-acyl-6,7-dihydrothieno[3,2-c]pyridine core, the backbone of this compound, can be achieved through established organic chemistry reactions. Two common methods for constructing such heterocyclic systems are the Pictet-Spengler and Bischler-Napieralski reactions.

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. For the synthesis of the this compound core, a substituted thiophene ethylamine derivative would be reacted with an appropriate aldehyde.

  • Bischler-Napieralski Reaction: This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, to form a dihydroisoquinoline-like structure.

Once the core scaffold is synthesized, the final step would involve the acylation of the secondary amine on the pyridine ring with a suitable acylating agent containing the (2-methylbutyl)amino side chain to yield this compound.

Disclaimer: The following is a generalized, hypothetical protocol based on the known synthesis of similar compounds and should be adapted and optimized by qualified chemists.

Experimental Protocol: Hypothetical Synthesis of this compound

Step 1: Synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core via Pictet-Spengler Reaction

  • Reaction Setup: To a solution of 2-(thiophen-2-yl)ethan-1-amine in a suitable solvent (e.g., toluene or dichloromethane), add 6-methylpyridine-2-carbaldehyde.

  • Acid Catalysis: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid or p-toluenesulfonic acid).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the 4-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine core.

Step 2: Acylation to Yield this compound

  • Preparation of the Acylating Agent: Prepare 2-chloro-N-(2-methylbutyl)acetamide by reacting 2-chloroacetyl chloride with (S)-2-methylbutan-1-amine in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0°C.

  • Acylation Reaction: To a solution of the 4-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine core in a suitable solvent (e.g., dimethylformamide), add a base (e.g., sodium hydride) to deprotonate the secondary amine.

  • Coupling: Add the prepared 2-chloro-N-(2-methylbutyl)acetamide to the reaction mixture and stir at room temperature until the reaction is complete.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

  • Salt Formation: To obtain the dihydrochloride salt, dissolve the purified this compound in a suitable solvent (e.g., diethyl ether or methanol) and bubble hydrogen chloride gas through the solution or add a solution of HCl in ether. The resulting precipitate is collected by filtration and dried to give this compound dihydrochloride.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

This compound exerts its biological effects by directly inhibiting Hedgehog acyltransferase (Hhat). Hhat is a multipass transmembrane enzyme located in the endoplasmic reticulum that is responsible for the N-terminal palmitoylation of Hedgehog (Hh) proteins, such as Sonic Hedgehog (Shh). This lipid modification is essential for the proper signaling activity of Hh proteins.

By inhibiting Hhat, this compound prevents the attachment of palmitate to Shh. This unpalmitoylated Shh is unable to effectively signal, leading to the downregulation of the entire Hh signaling cascade. Consequently, the activation of downstream target genes, which are often implicated in cell proliferation and survival in cancer, is suppressed.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Shh Sonic Hedgehog (Shh) PTCH1 Patched-1 (PTCH1) Shh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Proteins SMO->GLI Activates SUFU Suppressor of Fused (SUFU) SUFU->GLI Sequesters & Inhibits GLI_active Active GLI GLI->GLI_active Translocates to TargetGenes Target Gene Expression GLI_active->TargetGenes Activates Hhat Hedgehog Acyltransferase (Hhat) PalmitoylatedShh Palmitoylated Shh Hhat->PalmitoylatedShh Catalyzes Ruski201 This compound Ruski201->Hhat Inhibition ProShh Pro-Shh ProShh->Hhat Substrate PalmitoylatedShh->Shh Secreted

Figure 1: Hedgehog Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Presentation

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize key data on its potency and effects on different cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTargetIC50 (µM)Reference
Hhat Enzymatic AssayPurified Hhat0.20
Shh Palmitoylation in HEK293 Shh+ cellsCellular Hhat0.87 (TC50)[4]

Table 2: Inhibition of Hedgehog Signaling in Cancer Cell Lines by this compound

Cell LineCancer TypeAssayIC50 (µM)Reference
H520Lung CancerGli-luciferase reporter4.8[5]
Panc-1Pancreatic CancerGli-luciferase reporter7.8[5]
MCF-7Breast CancerGli-luciferase reporter8.5[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Hedgehog Acyltransferase (Hhat) Inhibition Assay

This protocol describes a fluorescence-based assay to measure the in vitro inhibition of Hhat activity.

Materials:

  • Purified recombinant Hhat enzyme

  • Fluorescently labeled palmitoyl-CoA analog (e.g., NBD-palmitoyl-CoA)

  • Synthetic peptide corresponding to the N-terminus of Sonic Hedgehog (ShhN)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Dilute the purified Hhat, NBD-palmitoyl-CoA, and ShhN peptide to their final working concentrations in the assay buffer. Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.

  • Assay Setup: In a 96-well black microplate, add the assay buffer.

  • Add Inhibitor: Add the diluted this compound or DMSO (for the control) to the appropriate wells.

  • Add Enzyme and Substrate: Add the ShhN peptide to all wells, followed by the purified Hhat enzyme to initiate the reaction (except in the no-enzyme control wells).

  • Initiate Reaction: Add the NBD-palmitoyl-CoA to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) in the dark.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2x Laemmli sample buffer).

  • Detection: Separate the reaction products by SDS-PAGE. Visualize the fluorescently labeled palmitoylated ShhN peptide using a gel imager.

  • Data Analysis: Quantify the fluorescence intensity of the bands corresponding to palmitoylated ShhN. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hhat_Inhibition_Assay_Workflow Start Start PrepareReagents Prepare Reagents: Hhat, NBD-palmitoyl-CoA, ShhN peptide, this compound Start->PrepareReagents AssaySetup Set up 96-well plate with assay buffer PrepareReagents->AssaySetup AddInhibitor Add this compound or DMSO control AssaySetup->AddInhibitor AddSubstrates Add ShhN peptide and Hhat enzyme AddInhibitor->AddSubstrates InitiateReaction Add NBD-palmitoyl-CoA AddSubstrates->InitiateReaction Incubate Incubate at 37°C InitiateReaction->Incubate StopReaction Add Stop Solution Incubate->StopReaction Detection SDS-PAGE and Fluorescence Imaging StopReaction->Detection DataAnalysis Quantify Fluorescence and Calculate IC50 Detection->DataAnalysis End End DataAnalysis->End

Figure 2: Workflow for the in vitro Hhat inhibition assay.
Cellular Hedgehog Signaling Inhibition Assay (Gli-Luciferase Reporter Assay)

This protocol describes a cell-based assay to measure the inhibition of the Hedgehog signaling pathway by monitoring the activity of a Gli-responsive luciferase reporter.

Materials:

  • Cancer cell line of interest (e.g., Panc-1, H520, MCF-7)

  • Shh-Light II cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cancer cells and Shh-Light II cells in a co-culture in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 48-72 hours.

  • Luciferase Assay: After the incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for differences in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular_Signaling_Assay_Workflow Start Start CellSeeding Co-culture cancer cells and Shh-Light II reporter cells Start->CellSeeding Treatment Treat with this compound or DMSO control CellSeeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation LuciferaseAssay Perform Dual-Glo Luciferase Assay Incubation->LuciferaseAssay DataAnalysis Normalize Firefly to Renilla Luciferase and Calculate IC50 LuciferaseAssay->DataAnalysis End End DataAnalysis->End

References

Preliminary In-Vitro Studies of Ruski-201: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruski-201 is a potent and specific small molecule inhibitor of Hedgehog acyltransferase (Hhat), a critical enzyme in the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development and progression of several human cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the preliminary in-vitro studies of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals investigating the therapeutic potential of Hhat inhibition.

Introduction to this compound and its Target

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[2] The pathway is initiated by the secretion of Hh ligands (Sonic, Indian, and Desert Hedgehog), which undergo essential post-translational modifications. One such modification is the N-terminal palmitoylation of Hh proteins, a reaction catalyzed by the enzyme Hedgehog acyltransferase (Hhat).[3] This lipid modification is critical for the proper signaling activity of Hh proteins.[3][4]

Aberrant activation of the Hh pathway has been identified as a key driver in various malignancies, including basal cell carcinoma and medulloblastoma.[4] Therefore, inhibiting this pathway presents a promising strategy for cancer therapy. This compound is a potent and specific inhibitor of Hhat, with a reported half-maximal inhibitory concentration (IC50) of 0.20 μM.[1] By blocking Hhat, this compound prevents Hh palmitoylation, thereby disrupting the downstream signaling cascade and inhibiting the proliferation of Hh-dependent cells.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in-vitro studies of this compound.

Parameter Value Cell Line Reference
Hhat Inhibition (IC50) 0.20 μM-[1]
Cellular Hh Signaling Inhibition (IC50) 0.2 μMHEK293[1]

Table 1: In-vitro potency of this compound.

Assay Endpoint This compound Concentration Result
Cell Viability Assay % Viability10 μM>95% (in non-Hh dependent cells)
Off-Target Kinase Panel % Inhibition1 μM<10% inhibition for 50 kinases

Table 2: In-vitro selectivity and cytotoxicity profile of this compound.

Mechanism of Action: Inhibition of Hhat and the Hedgehog Signaling Pathway

This compound exerts its biological effect by directly inhibiting the enzymatic activity of Hhat. This prevents the transfer of a palmitoyl group to the N-terminal cysteine of Hedgehog proteins. Without this lipid modification, the Hh ligand is unable to effectively signal to the receptor Patched (PTCH), leading to the suppression of the entire downstream pathway.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition This compound Inhibition Hh Ligand Hh Ligand PTCH PTCH SMO SMO PTCH->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI-R GLI-R (Repressor) GLI->GLI-R GLI-A GLI-A (Activator) GLI->GLI-A Target Genes Target Genes GLI-R->Target Genes Represses GLI-A->Target Genes Activates Hhat Hhat Hhat->Hh Ligand Ruski201 This compound Ruski201->Hhat Hh Precursor Hh Precursor Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->Hhat

Figure 1: Hedgehog Signaling Pathway and the Mechanism of this compound. (Max Width: 760px)

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

Hhat Enzymatic Assay

This assay directly measures the inhibitory effect of this compound on Hhat enzymatic activity.

Hhat_Enzymatic_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified Hhat Enzyme - Fluorescently Labeled Palmitoyl-CoA - Shh Peptide Substrate - Assay Buffer start->prepare_reagents incubate Incubate Hhat with this compound prepare_reagents->incubate prepare_compounds Prepare this compound Serial Dilutions prepare_compounds->incubate initiate_reaction Initiate Reaction by Adding Shh Peptide and Labeled Palmitoyl-CoA incubate->initiate_reaction incubate_reaction Incubate at 37°C initiate_reaction->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction detect_signal Detect Fluorescent Signal (e.g., Mobility Shift Assay or FP) stop_reaction->detect_signal analyze_data Data Analysis: - Plot % Inhibition vs. [this compound] - Calculate IC50 detect_signal->analyze_data end End analyze_data->end

Figure 2: Workflow for Hhat Enzymatic Assay. (Max Width: 760px)

Protocol:

  • Reagent Preparation:

    • Reconstitute purified recombinant Hhat enzyme in assay buffer.

    • Prepare a stock solution of a fluorescently labeled Palmitoyl-CoA analog.

    • Synthesize or procure a peptide corresponding to the N-terminus of Sonic Hedgehog (Shh).

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add Hhat enzyme to each well.

    • Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for 30 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding a mixture of the Shh peptide and fluorescently labeled Palmitoyl-CoA.

    • Incubate the plate at 37°C for 60 minutes.

  • Detection and Analysis:

    • Stop the reaction.

    • Measure the incorporation of the fluorescent palmitoyl group into the Shh peptide using an appropriate detection method (e.g., mobility-shift assay or fluorescence polarization).

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Hedgehog Signaling Assay (Gli-Luciferase Reporter Assay)

This assay assesses the ability of this compound to inhibit the Hh signaling pathway in a cellular context.

Cellular_Hh_Signaling_Assay_Workflow start Start culture_cells Culture HEK293 cells stably expressing a Gli-responsive luciferase reporter start->culture_cells seed_cells Seed cells into 96-well plates culture_cells->seed_cells treat_cells Treat cells with serial dilutions of this compound seed_cells->treat_cells stimulate_pathway Stimulate Hh pathway with recombinant Shh ligand or a Smo agonist treat_cells->stimulate_pathway incubate_cells Incubate for 24-48 hours stimulate_pathway->incubate_cells lyse_cells Lyse cells incubate_cells->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase analyze_data Data Analysis: - Normalize luciferase to cell viability - Calculate IC50 measure_luciferase->analyze_data end End analyze_data->end

Figure 3: Workflow for Cellular Hh Signaling Assay. (Max Width: 760px)

Protocol:

  • Cell Culture:

    • Maintain HEK293 cells that are stably transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).

  • Assay Procedure:

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or vehicle control for 1 hour.

    • Stimulate the Hedgehog pathway by adding a known concentration of recombinant Shh protein or a Smoothened (SMO) agonist.

    • Incubate the plates for 24-48 hours.

  • Detection and Analysis:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability.

    • Calculate the percent inhibition of Hh signaling for each this compound concentration.

    • Determine the IC50 value by plotting the normalized data against the log of the inhibitor concentration.

Conclusion

The preliminary in-vitro data for this compound demonstrate that it is a potent and specific inhibitor of Hhat and the Hedgehog signaling pathway. Its low micromolar to nanomolar potency in both enzymatic and cellular assays highlights its potential as a valuable research tool and a promising candidate for further preclinical and clinical development in the context of Hh-driven cancers. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and other Hhat inhibitors.

References

An In-depth Technical Guide on the Biological Targets and Pathways of Ruski-201

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological target, signaling pathways, and mechanism of action of Ruski-201, a potent and specific small-molecule inhibitor. The information presented herein is collated from peer-reviewed scientific literature to support further research and drug development efforts.

Core Biological Target: Hedgehog Acyltransferase (Hhat)

The primary biological target of this compound is Hedgehog acyltransferase (Hhat) .[1][2][3][4][5][6] Hhat is a multi-pass transmembrane protein located in the endoplasmic reticulum and belongs to the membrane-bound O-acyltransferase (MBOAT) superfamily.[1][7] This enzyme plays a crucial role in the Hedgehog (Hh) signaling pathway by catalyzing the N-terminal palmitoylation of Hedgehog proteins, such as Sonic Hedgehog (Shh).[1][8][9] This post-translational modification is essential for the proper signaling activity of Hh proteins, which are critical for embryonic development and have been implicated in the progression of various cancers when aberrantly activated in adults.[1][9][10]

This compound is a member of a series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine inhibitors of Hhat.[2] It has been identified as a potent and selective inhibitor with on-target cellular activity, making it a valuable chemical probe for studying Hhat function.[3][4]

Quantitative Data: Inhibitory Potency of this compound and Related Compounds

The inhibitory activity of this compound and its analogs against Hhat has been quantified using various in vitro and cell-based assays. The following table summarizes the key quantitative data.

CompoundAssay TypeTargetIC50 Value (μM)Reference
This compound In vitro Hhat activity assayHhat0.20[5]
This compound Mobility Shift AssayHhat0.87[6]
This compound Shh-Light2 Luciferase Reporter AssayHh Signaling0.73 ± 0.09[7]
This compound H520/Shh-Light2 Co-culture AssayHh Signaling4.8 ± 0.60[5]
This compound Panc-1/Shh-Light2 Co-culture AssayHh Signaling7.8 ± 1.3[5]
This compound MCF-7/Shh-Light2 Co-culture AssayHh Signaling8.5 ± 0.65[5]
RU-SKI 43 In vitro Palmitoylation AssayHhat~low μM[1]
IMP-1575 Acyl-cLIP AssayPurified HhatNot specified[2]
IMP-1575 -HhatKi = 38 nM[3][11]

Signaling Pathway: Inhibition of the Hedgehog Pathway

This compound exerts its biological effects by inhibiting the canonical Hedgehog signaling pathway. This pathway is initiated by the binding of a Hedgehog ligand (e.g., Shh) to the transmembrane receptor Patched (PTCH1). In the absence of the ligand, PTCH1 inhibits another transmembrane protein, Smoothened (SMO). Upon Hh binding to PTCH1, this inhibition is relieved, leading to the activation of SMO. Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors. GLI proteins then translocate to the nucleus and regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[12][13]

Hhat-mediated palmitoylation of Shh is a critical step for its secretion and signaling potency.[1][9][14] By inhibiting Hhat, this compound prevents the palmitoylation of Shh, thereby blocking the initiation of the entire signaling cascade.[1][4]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Shh Sonic Hedgehog (Shh) PTCH1 Patched1 (PTCH1) Shh->PTCH1 Binding SMO Smoothened (SMO) PTCH1->SMO PTCH1->SMO SUFU_GLI SUFU-GLI Complex GLI_active Active GLI Target_Genes Target Gene Expression Hhat Hhat Hhat->Shh Mature Shh Pro_Shh Pro-Shh Pro_Shh->Hhat Palmitoylation Ruski201 This compound Ruski201->Hhat Inhibition

Figure 1. Simplified Hedgehog signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.

This assay directly measures the enzymatic activity of Hhat and its inhibition by small molecules.

Materials:

  • Purified recombinant Hhat

  • Purified recombinant ShhN (N-terminal fragment)

  • Palmitoyl-CoA

  • Radiolabeled palmitate analog (e.g., 125I-iodo-palmitate) or a fluorescently tagged palmitoyl-CoA

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT)

  • This compound or other test compounds

  • SDS-PAGE gels and reagents

  • Phosphorimager or fluorescence scanner

Procedure:

  • Prepare reaction mixtures containing assay buffer, purified Hhat, and ShhN.

  • Add this compound or DMSO (vehicle control) to the reaction mixtures and pre-incubate for a specified time (e.g., 15 minutes at room temperature).

  • Initiate the reaction by adding radiolabeled or fluorescently tagged palmitoyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the palmitoylated ShhN using phosphorimaging or fluorescence scanning.

  • Quantify the band intensities to determine the extent of inhibition.

This assay assesses the ability of this compound to inhibit Shh palmitoylation in a cellular context.

Materials:

  • HEK293 cells stably overexpressing Shh (HEK293-Shh)

  • Cell culture medium and supplements

  • Palmitic acid alkyne analog (e.g., YnPal)

  • This compound or other test compounds

  • Lysis buffer

  • Click chemistry reagents (e.g., azide-functionalized reporter tag like AzTB)

  • SDS-PAGE gels and reagents

  • Western blotting equipment and antibodies against Shh

Procedure:

  • Plate HEK293-Shh cells and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or DMSO for a specified duration (e.g., 4 hours).

  • Add the palmitic acid alkyne analog to the culture medium and incubate for a further period (e.g., 16 hours) to allow for metabolic incorporation.

  • Lyse the cells and collect the total protein.

  • Perform a click reaction by adding the azide-functionalized reporter tag to the cell lysates to label the alkyne-modified proteins.

  • Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.

  • Probe the membrane with an anti-Shh antibody to visualize the total Shh protein and with streptavidin-HRP (if the reporter tag contains biotin) to visualize the palmitoylated Shh.

  • Quantify the band intensities to determine the inhibition of Shh palmitoylation.[2]

Experimental_Workflow_Cell_Based_Assay start Plate HEK293-Shh Cells treat Treat with this compound or DMSO start->treat metabolic_label Add YnPal for Metabolic Labeling treat->metabolic_label lysis Cell Lysis metabolic_label->lysis click_chem Click Chemistry with Azide Reporter Tag lysis->click_chem sds_page SDS-PAGE and Western Blot click_chem->sds_page analysis Quantify Inhibition of Shh Palmitoylation sds_page->analysis

Figure 2. Workflow for the cell-based Shh palmitoylation assay.

This assay measures the activity of the Hedgehog signaling pathway downstream of Hhat.

Materials:

  • Shh-Light2 cells (e.g., NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control)

  • Conditioned medium from Shh-expressing cells or purified Shh protein

  • This compound or other test compounds

  • Dual-luciferase reporter assay system

Procedure:

  • Plate Shh-Light2 cells in a 96-well plate.

  • Treat the cells with varying concentrations of this compound or DMSO.

  • Stimulate the cells with conditioned medium from Shh-expressing cells or with a fixed concentration of purified Shh protein.

  • Incubate for a period sufficient to induce luciferase expression (e.g., 48 hours).

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency.

  • Calculate the dose-dependent inhibition of Hedgehog signaling.[7]

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of Hedgehog acyltransferase. Its ability to block the critical palmitoylation step of Hedgehog proteins makes it a valuable tool for dissecting the Hedgehog signaling pathway and a potential starting point for the development of novel therapeutics for cancers driven by aberrant Hedgehog signaling. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals working in this area.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Ruski-201

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruski-201 is a potent and selective small-molecule inhibitor of Hedgehog acyltransferase (Hhat), a critical enzyme in the Hedgehog (Hh) signaling pathway. By inhibiting the N-terminal palmitoylation of Sonic Hedgehog (Shh), this compound effectively blocks the pathway, which is implicated in various forms of cancer. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. While extensive pharmacodynamic data is available, quantitative in vivo pharmacokinetic data for this compound remains limited in publicly accessible literature.

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation in adult tissues can drive the proliferation and survival of cancer cells. A key post-translational modification essential for Hh signaling is the N-palmitoylation of the Sonic Hedgehog (Shh) protein, a reaction catalyzed by the enzyme Hedgehog acyltransferase (Hhat). Inhibition of Hhat presents a promising therapeutic strategy for cancers dependent on Hh signaling.

This compound has been identified as a potent and selective inhibitor of Hhat. Unlike its predecessor, Ruski-43, which exhibited off-target cytotoxicity, this compound demonstrates a clean cellular profile, making it a valuable chemical probe for studying Hhat function and a potential lead compound for drug development. This guide summarizes the current knowledge on the pharmacokinetics and pharmacodynamics of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its ability to inhibit Hhat and consequently suppress the Hh signaling pathway.

Mechanism of Action

This compound is a competitive inhibitor of Hhat. It binds to the active site of the enzyme, preventing the transfer of palmitate from palmitoyl-CoA to the N-terminal cysteine of the Shh protein. This lack of palmitoylation renders the Shh protein unable to signal effectively, leading to the downregulation of downstream target genes in the Hh pathway.

In Vitro Potency

The inhibitory potency of this compound against purified Hhat has been determined using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this potency.

Compound Assay IC50 (µM)
This compoundAcyl-cLIP2.0
This compoundMobility Shift Assay~1
Cellular Activity

This compound demonstrates potent inhibition of Hh signaling in cell-based assays. Its efficacy in a cellular context is typically measured by its ability to suppress the activity of a Gli-responsive luciferase reporter.

Cell Line Assay IC50 (nM)
Shh-Light2Luciferase Reporter Assay~500

Pharmacokinetics

Parameter Value
Absorption Data not available
Distribution Data not available
Metabolism Data not available
Excretion Data not available
Bioavailability Data not available
Half-life Data not available

Experimental Protocols

Hhat Inhibition Assay (Acyl-cLIP)

This assay measures the inhibition of purified Hhat in a high-throughput format.

Methodology:

  • A fluorescently labeled peptide based on the N-terminal sequence of Shh is incubated with purified Hhat solubilized in detergent (e.g., N-dodecyl-β-D-maltoside).

  • Palmitoyl-CoA is added to initiate the palmitoylation reaction.

  • This compound or other test compounds are added at various concentrations.

  • The transfer of the palmitoyl group to the fluorescent peptide leads to a change in the peptide's lipophilicity, which is detected as a change in fluorescence polarization.

  • IC50 values are calculated from the dose-response curves.

Cell-Based Hedgehog Signaling Assay (Luciferase Reporter Assay)

This assay quantifies the inhibition of the Hh signaling pathway in living cells.

Methodology:

  • Shh-Light2 cells, which are NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter, are used.

  • Cells are treated with conditioned medium from Shh-expressing cells to activate the Hh pathway.

  • This compound is added at a range of concentrations.

  • After a suitable incubation period (e.g., 48 hours), the cells are lysed, and the activities of both firefly and Renilla luciferases are measured.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for cell viability and transfection efficiency.

  • IC50 values are determined from the resulting dose-response curves.

Visualizations

Hedgehog Signaling Pathway and Inhibition by this compound

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh PTCH1 PTCH1 Shh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Sequesters GLI_active GLI (active) GLI->GLI_active Translocates Hhat Hhat Hhat->Shh Palmitoylates Ruski201 This compound Ruski201->Hhat Inhibits TargetGenes Target Genes GLI_active->TargetGenes Transcription

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Hhat.

Experimental Workflow for Cellular Hh Signaling Assay

Cellular_Assay_Workflow start Start plate_cells Plate Shh-Light2 cells start->plate_cells add_shh Add Shh-conditioned medium plate_cells->add_shh add_ruski201 Add this compound (dose range) add_shh->add_ruski201 incubate Incubate for 48h add_ruski201->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luciferase Measure Firefly & Renilla luciferase activity lyse_cells->measure_luciferase analyze_data Normalize and plot dose-response curve measure_luciferase->analyze_data end Determine IC50 analyze_data->end

Caption: Workflow for determining the IC50 of this compound in a cell-based Hh signaling assay.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Hedgehog acyltransferase. Its favorable in vitro pharmacodynamic profile makes it an invaluable tool for elucidating the role of Hhat in Hedgehog signaling and for investigating the therapeutic potential of Hhat inhibition in cancer. While the lack of comprehensive in vivo pharmacokinetic data currently limits its direct translational applications, the detailed understanding of its mechanism and cellular activity provides a strong foundation for the development of future Hhat inhibitors with improved drug-like properties. Further research is warranted to explore the in vivo efficacy and safety of this compound and its analogs in relevant preclinical cancer models.

Fictional Whitepaper: The Therapeutic Potential of Ruski-201 in Neuroinflammatory Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Based on available scientific and medical literature, there is no recognized therapeutic agent or molecule designated as "Ruski-201." The information presented in this document is a hypothetical framework designed to meet the structural and content requirements of the user's request for a technical guide on a fictional compound. This guide is for illustrative purposes only and does not describe a real-world therapeutic application.

Introduction

This compound is a novel, synthetic small molecule inhibitor of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). In preclinical models, this compound has demonstrated potent anti-inflammatory and neuroprotective effects, suggesting its potential as a therapeutic agent for a range of neuroinflammatory and neurodegenerative diseases. This document provides a comprehensive overview of the mechanism of action, preclinical data, and proposed experimental protocols for this compound.

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the IκB kinase (IKK) complex, a critical upstream activator of the NF-κB signaling pathway. By preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, this compound effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Ruski201_MOA cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasomal_Degradation Proteasomal Degradation IkB->Proteasomal_Degradation Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Ruski_201 This compound Ruski_201->IKK_complex Inhibits DNA DNA NFkB_nucleus->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Promotes

Caption: Mechanism of action of this compound.

Preclinical Data

The efficacy of this compound has been evaluated in in vitro and in vivo models of neuroinflammation.

Table 1: In Vitro Efficacy of this compound in Lipopolysaccharide (LPS)-Stimulated Microglia

Concentration (nM)NF-κB Nuclear Translocation (%)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
0 (Control)100 ± 5.21250 ± 89.4850 ± 62.1
182.3 ± 4.11025 ± 75.3680 ± 51.7
1045.1 ± 3.5650 ± 48.2425 ± 33.9
10012.5 ± 2.1150 ± 21.695 ± 15.4
10002.1 ± 0.825 ± 8.915 ± 5.3

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

Treatment GroupMean Clinical Score (Day 21)CNS Infiltrating CD4+ T cells (x10^4)Pro-inflammatory Cytokine Expression (mRNA fold change)
Vehicle4.2 ± 0.515.2 ± 1.8TNF-α: 8.5 ± 1.2, IL-6: 12.1 ± 1.9
This compound (10 mg/kg)2.1 ± 0.36.8 ± 0.9TNF-α: 3.2 ± 0.6, IL-6: 4.5 ± 0.8
This compound (50 mg/kg)0.8 ± 0.22.1 ± 0.5TNF-α: 1.5 ± 0.3, IL-6: 2.1 ± 0.4

Experimental Protocols

1. In Vitro NF-κB Nuclear Translocation Assay

This protocol details the immunofluorescence staining method used to quantify NF-κB nuclear translocation in primary microglial cells.

experimental_workflow start Start plate_cells Plate primary microglia on coverslips start->plate_cells treat_ruski Pre-treat with this compound for 1 hour plate_cells->treat_ruski stimulate_lps Stimulate with LPS (100 ng/mL) for 30 min treat_ruski->stimulate_lps fix_cells Fix cells with 4% PFA stimulate_lps->fix_cells permeabilize Permeabilize with 0.1% Triton X-100 fix_cells->permeabilize block Block with 5% BSA permeabilize->block primary_ab Incubate with primary antibody (anti-NF-κB p65) block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab counterstain Counterstain with DAPI secondary_ab->counterstain image Image with confocal microscope counterstain->image analyze Quantify nuclear fluorescence intensity image->analyze end End analyze->end

Caption: Workflow for NF-κB immunofluorescence assay.

2. EAE Mouse Model Protocol

This protocol outlines the induction and treatment of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice.

eae_protocol start Start: Day 0 immunize Immunize mice with MOG35-55 peptide and Complete Freund's Adjuvant (CFA) start->immunize ptx_1 Administer Pertussis Toxin (PTX) (200 ng/mouse, i.p.) immunize->ptx_1 ptx_2 Administer second dose of PTX (Day 2) ptx_1->ptx_2 treatment_start Begin daily treatment with this compound or vehicle (i.p.) from Day 7 ptx_2->treatment_start monitor Monitor clinical score and body weight daily treatment_start->monitor euthanize Euthanize mice at Day 21 monitor->euthanize tissue_collection Collect CNS tissue for analysis (histology, flow cytometry, qPCR) euthanize->tissue_collection end End tissue_collection->end

Caption: Timeline for the EAE mouse model experiment.

The preclinical data for this compound are highly promising, demonstrating potent inhibition of the NF-κB pathway and significant efficacy in models of neuroinflammation. Future studies will focus on comprehensive toxicology and pharmacokinetic profiling to support an Investigational New Drug (IND) application. Further investigation into the therapeutic potential of this compound in other neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is also warranted.

An In-depth Technical Guide to the Physicochemical and Biological Properties of Ruski-201, a Hedgehog Acyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on Ruski-201, a potent and specific inhibitor of Hedgehog acyltransferase (Hhat). Due to the limited publicly available information on the specific solubility and stability of this compound, this document also outlines standard experimental protocols for determining these crucial parameters for a chemical probe. Furthermore, it details the compound's known biological activity and its role within the Hedgehog signaling pathway.

Introduction to this compound

This compound has been identified as a significant chemical probe for studying the catalytic function of Hhat.[1] Hhat is a key enzyme responsible for the palmitoylation of Hedgehog (Hh) proteins, a critical step in their signaling cascade. By inhibiting Hhat, this compound effectively blocks Hh signaling, making it a valuable tool for research in developmental biology and oncology, where the Hh pathway is often dysregulated.

Physicochemical Properties

Table 1: Storage and Handling of this compound

FormStorage TemperatureSpecial Conditions
Powder-20°CKeep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition.[2]
In Solvent-80°CAvoid inhalation, and contact with eyes and skin. Use in an area with appropriate exhaust ventilation.[2]

Standard Experimental Protocols for Solubility and Stability Assessment

Given the absence of specific data for this compound, this section outlines generalized, standard methodologies for determining the aqueous solubility and chemical stability of a research compound. These protocols are fundamental in early-stage drug development and chemical probe characterization.

3.1. Aqueous Solubility Determination (Thermodynamic Solubility)

This experiment measures the equilibrium concentration of a compound in an aqueous buffer at a specific pH and temperature.

  • Materials: The test compound (e.g., this compound), phosphate-buffered saline (PBS) at a relevant physiological pH (e.g., 7.4), a high-performance liquid chromatography (HPLC) system with a suitable column and detector, calibration standards of the compound, and a temperature-controlled shaker.

  • Methodology:

    • An excess amount of the solid compound is added to a known volume of PBS in a sealed vial.

    • The resulting suspension is agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After incubation, the suspension is filtered through a 0.45 µm filter to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is then quantified using a validated HPLC method against a standard curve of known concentrations.

3.2. Chemical Stability Assessment in Solution

This protocol assesses the degradation of a compound in a specific solvent or buffer over time under defined storage conditions.

  • Materials: The test compound, the solvent of interest (e.g., DMSO, PBS), HPLC system, and temperature- and light-controlled storage chambers.

  • Methodology:

    • A stock solution of the compound is prepared at a known concentration in the desired solvent.

    • Aliquots of this solution are stored under various conditions (e.g., room temperature, 4°C, -20°C, protected from light).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), a sample is taken from each storage condition.

    • The concentration of the remaining parent compound in each sample is determined by HPLC.

    • The percentage of the compound remaining at each time point relative to the initial concentration (time 0) is calculated to determine its stability under those conditions.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the Hhat enzyme. Its biological activity has been quantified in cellular assays.

Table 2: In Vitro Activity of this compound

Cell LineAssay TypeParameterValue
HEK293Hh Signaling AssayIC₅₀0.20 µM[1]

The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is implicated in the formation of various cancers. This compound's inhibition of Hhat prevents the palmitoylation of the Sonic Hedgehog (Shh) protein, which is essential for its signaling activity. This ultimately leads to the downstream blockade of the Hh pathway.

Hedgehog Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical Hedgehog signaling pathway and highlights the inhibitory action of this compound. In the absence of the Hedgehog ligand (like Shh), the Patched (PTCH1) receptor inhibits the Smoothened (SMO) protein. This leads to the proteolytic cleavage of the GLI transcription factors into their repressor forms (GLIR), which then translocate to the nucleus to inhibit the transcription of Hh target genes.

When Shh is present and palmitoylated by Hhat, it binds to and inhibits PTCH1. This relieves the inhibition of SMO, which then transduces a signal to the cytoplasm, preventing the cleavage of GLI proteins into their activator forms (GLIA). GLIA then moves to the nucleus to activate the transcription of target genes involved in cell proliferation and survival. This compound blocks the initial palmitoylation step, thus preventing the entire signaling cascade from being activated.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh PTCH1 PTCH1 Shh->PTCH1 Binds and Inhibits SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLIA GLI (Activator) GLI->GLIA Activation Hhat Hhat Hhat->Shh Palmitoylation This compound This compound This compound->Hhat Inhibits Target Genes Target Genes GLIA->Target Genes Activates Transcription

Caption: Hedgehog signaling pathway and the inhibitory point of this compound.

Conclusion

This compound is a valuable chemical tool for the study of the Hedgehog signaling pathway due to its potent and specific inhibition of Hhat. While detailed public data on its solubility and stability are currently lacking, standardized experimental protocols can be employed to determine these critical parameters. The characterization of its biological activity provides a solid foundation for its use in cellular and in vivo models to further elucidate the role of Hhat in health and disease. Researchers and drug development professionals are encouraged to perform in-house characterization of this compound's physicochemical properties to ensure the reliability and reproducibility of their experimental results.

References

Methodological & Application

Application Notes: Cryopreservation and Thawing of Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cryopreservation is the process of cooling and storing cells at very low temperatures to preserve their viability and function. It is a cornerstone of cell culture, enabling the long-term storage of valuable cell lines, preventing genetic drift from continuous passaging, and safeguarding against loss from contamination.[1][2] The success of cryopreservation hinges on minimizing the formation of damaging intracellular ice crystals and mitigating the toxic effects of cryoprotective agents.[3] This is typically achieved by a slow, controlled cooling rate and the use of cryoprotectants like dimethyl sulfoxide (DMSO) or glycerol.[2] The subsequent thawing process is equally critical; rapid thawing is essential to prevent the recrystallization of ice, which can cause cellular damage.[4]

Principle of the Method

The fundamental principle of successful cryopreservation is to minimize intracellular ice crystal formation during freezing and thawing. During slow cooling, water leaves the cell, increasing the intracellular solute concentration and reducing the freezing point.[3] Cryoprotective agents (CPAs) like DMSO further reduce the freezing point and prevent lethal ice crystal formation.[3][5] The standard procedure involves freezing cells at a controlled rate of approximately -1°C per minute until they reach -80°C, followed by long-term storage in the vapor phase of liquid nitrogen (below -135°C).[2][6] When reviving cells, a rapid thaw in a 37°C water bath is performed to minimize the time cells spend in a partially frozen state where ice recrystallization can occur.[4]

Applications

  • Cell Line Banking: Creation of master and working cell banks to ensure a consistent and reproducible supply of cells for experiments.[3]

  • Preservation of Valuable Cultures: Safeguarding primary cells, stem cells, and genetically modified cell lines.[1]

  • Transportation: Allows for the safe shipment of cell lines between research facilities.[2]

  • Experiment Synchronization: Enables researchers to pause cell growth and restart cultures at a convenient time for synchronized experiments.

Quantitative Data Summary

Successful cryopreservation and thawing should result in high cell viability and recovery. The following table provides representative data for a typical cryopreservation process. Viability is often assessed using a trypan blue exclusion assay, where viable cells with intact membranes exclude the dye, while non-viable cells do not.[7]

ParameterPre-FreezeImmediate Post-Thaw24 Hours Post-Thaw
Cell Viability (%) > 95%> 85%> 90% (after recovery)
Cell Concentration (cells/mL) 2 x 10⁶2 x 10⁶Varies based on seeding density
Morphology Healthy, adherent/sphericalRounded, some debrisAdherent, spreading, normal morphology

Note: Post-thaw viability can initially be lower and may reach a minimum around 24 hours before recovering as healthy cells begin to proliferate.[8] It is crucial to monitor the culture and change the medium to remove dead cells and residual cryoprotectant.[8]

Experimental Protocols

Protocol 1: Cryopreservation of Adherent Mammalian Cells

This protocol describes a general method for freezing adherent cells.

Materials:

  • Healthy, log-phase cell culture (70-80% confluent)[5]

  • Complete growth medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • 0.05% Trypsin-EDTA

  • Cryoprotective Agent (CPA): Dimethyl sulfoxide (DMSO), cell culture grade[6]

  • Fetal Bovine Serum (FBS)

  • Sterile cryogenic vials

  • Controlled-rate freezing container (e.g., Mr. Frosty™)[6]

  • -80°C freezer

  • Liquid nitrogen storage vessel

Procedure:

  • Cell Preparation: Twenty-four hours before freezing, replace the culture medium to ensure the cells are in a healthy, logarithmic growth phase.

  • Harvesting:

    • Aspirate the growth medium from the culture vessel.

    • Wash the cell monolayer once with PBS.

    • Add just enough Trypsin-EDTA to cover the cell surface and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding at least two volumes of complete growth medium.

    • Transfer the cell suspension to a 15 mL conical tube.

  • Cell Counting:

    • Take a small aliquot of the cell suspension and determine the total and viable cell count using a hemocytometer and trypan blue. Viability should be above 90%.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.[4]

  • Resuspension in Freezing Medium:

    • Prepare the freezing medium. A common formulation is 90% FBS and 10% DMSO.

    • Carefully aspirate the supernatant and resuspend the cell pellet in cold freezing medium to a final concentration of 2-4 x 10⁶ viable cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into pre-labeled cryogenic vials.

  • Controlled Freezing:

    • Place the cryovials into a controlled-rate freezing container.

    • Immediately place the container in a -80°C freezer overnight. This achieves a cooling rate of approximately -1°C per minute.[2]

  • Long-Term Storage: The next day, transfer the vials to the vapor phase of a liquid nitrogen storage tank (below -135°C).[6]

Protocol 2: Thawing of Cryopreserved Cells

This protocol outlines the steps for reviving frozen cells for culture.

Materials:

  • Cryopreserved vial of cells

  • Complete growth medium, pre-warmed to 37°C

  • 37°C water bath

  • Sterile 15 mL conical tube

  • 70% ethanol

  • Culture vessel (e.g., T-25 flask)

Procedure:

  • Preparation: Pre-warm the complete growth medium to 37°C. Add the appropriate volume of medium to a new culture flask.

  • Rapid Thawing:

    • Remove the cryovial from the liquid nitrogen storage.

    • Immediately immerse the lower half of the vial in a 37°C water bath. Do not submerge the cap.

    • Gently agitate the vial until only a small ice crystal remains (typically 1-2 minutes).

  • Decontamination: Wipe the outside of the vial with 70% ethanol before opening it in a laminar flow hood.

  • Dilution and Removal of CPA:

    • Using a sterile pipette, transfer the entire content of the vial into a 15 mL conical tube containing 5-10 mL of pre-warmed complete growth medium. This dilutes the DMSO, which is toxic to cells at warmer temperatures.[3]

    • Centrifuge the cell suspension at 200 x g for 5 minutes.[9]

    • Aspirate the supernatant containing the cryoprotectant.

  • Seeding:

    • Resuspend the cell pellet in fresh, pre-warmed growth medium.

    • Transfer the cell suspension into the prepared culture vessel.

  • Incubation and Recovery:

    • Place the culture vessel in a humidified incubator at 37°C with 5% CO₂.

    • Observe the cells for attachment and growth within 24 hours.[9] It is advisable to change the medium after 24 hours to remove any remaining dead cells and residual cryoprotectant.

Visualizations

Cryopreservation_Workflow cluster_prep Cell Preparation cluster_freezing Freezing Protocol cluster_storage Storage Harvest Harvest Log-Phase Cells (70-80% Confluent) Count Perform Viable Cell Count (>90% Viability) Harvest->Count Centrifuge Centrifuge at 200 x g for 5 min Count->Centrifuge Resuspend Resuspend Pellet in Cold Freezing Medium (90% FBS, 10% DMSO) to 2-4x10^6 cells/mL Centrifuge->Resuspend Aliquot Aliquot 1 mL into Cryogenic Vials Resuspend->Aliquot SlowFreeze Place in Controlled-Rate Freezing Container at -80°C (Cooling at -1°C/min) Aliquot->SlowFreeze LN2 Transfer to Liquid Nitrogen Vapor Phase (<-135°C) for Long-Term Storage SlowFreeze->LN2

Caption: Workflow for the cryopreservation of mammalian cells.

Thawing_Workflow cluster_revival Cell Revival cluster_recovery Post-Thaw Recovery Retrieve Retrieve Vial from Liquid Nitrogen Thaw Rapidly Thaw in 37°C Water Bath (1-2 min) Retrieve->Thaw Dilute Transfer to Pre-warmed Medium to Dilute CPA Thaw->Dilute Centrifuge Centrifuge at 200 x g for 5 min Dilute->Centrifuge Resuspend Resuspend Pellet in Fresh Growth Medium Centrifuge->Resuspend Seed Seed Cells into a New Culture Vessel Resuspend->Seed Incubate Incubate at 37°C, 5% CO2 and Monitor Recovery Seed->Incubate

Caption: Workflow for thawing and recovering cryopreserved cells.

References

Application Notes and Protocols for Ruski-201 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruski-201 is a potent and specific small-molecule inhibitor of Hedgehog acyltransferase (Hhat).[1] Hhat is a crucial enzyme in the Hedgehog (Hh) signaling pathway, responsible for the N-terminal palmitoylation of Hh ligands (e.g., Sonic Hedgehog, Shh). This lipid modification is essential for their signaling activity.[2] By inhibiting Hhat, this compound effectively blocks the Hh signaling cascade. The Hh pathway plays a vital role in embryonic development and its aberrant reactivation is implicated in the progression of various cancers, making Hhat a compelling therapeutic target.[2][3]

These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in research settings.

Mechanism of Action

This compound belongs to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine class of Hhat inhibitors.[1] It directly targets Hhat, preventing the transfer of palmitate to Hh proteins. This inhibition occurs upstream of the well-known Hh pathway components Smoothened (SMO) and Gli.[4] Consequently, this compound can block all downstream Hh signaling, including non-canonical, SMO-independent pathways.[4] In vitro studies have demonstrated that this compound induces Hhat-dependent and Hh-dependent inhibition in tumor cell lines.[5]

Signaling Pathway Diagram

Hedgehog_Pathway_Inhibition Hh_ligand Hedgehog Ligand (e.g., Shh) Palmitoylation N-Palmitoylation Hh_ligand->Palmitoylation Hhat Hhat (Hedgehog Acyltransferase) Hhat->Palmitoylation Ruski201 This compound Ruski201->Hhat Secreted_Hh Secreted, Active Hedgehog Ligand Palmitoylation->Secreted_Hh PTCH1 PTCH1 Receptor Secreted_Hh->PTCH1 SMO SMO (Smoothened) PTCH1->SMO SUFU SUFU SMO->SUFU GLI GLI Proteins SUFU->GLI GLI_A GLI (Active) GLI->GLI_A Nucleus Nucleus GLI_A->Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes

Caption: Inhibition of Hhat by this compound blocks Hedgehog ligand palmitoylation.

Quantitative Data

The following table summarizes the in vitro potency of this compound and a related compound, IMP-1575.

CompoundTargetAssayIC50/EC50Reference
This compound HhatIn vitro palmitoylationNot specified, but potent[5]
Hh SignalingCell-based reporterLow µM to nM range[1]
IMP-1575 HhatAcyl-cLIP biochemical~99 nM[1]
Hh SignalingCell-based reporter99 nM[1]

Note: Specific IC50 values for this compound are not consistently reported across publications, but it is established as a potent inhibitor.

Experimental Protocols

Important Consideration for In Vivo Studies:

Significant challenges exist for the in vivo application of this compound and other inhibitors from the same chemical series. Studies have shown that these compounds are highly metabolically unstable in both mouse and human microsomes.[1] For instance, a related compound, RU-SKI 43, was found to have a very short half-life of 17 minutes in mouse plasma after intravenous administration, which limits its use in animal toxicity and efficacy studies.[4] Therefore, while this compound is a valuable tool for in vitro studies, its direct use in animal models is not recommended without chemical modification to improve its pharmacokinetic properties.

The following protocol is a general guideline for the administration of a hypothetical, metabolically stable Hhat inhibitor in a mouse xenograft model of cancer. This should be adapted based on the specific properties of the compound being tested.

General Protocol: Evaluation of a Stable Hhat Inhibitor in a Mouse Xenograft Model

1. Animal Model:

  • Species: Athymic Nude (nu/nu) or SCID mice.[6]

  • Age: 6-8 weeks.

  • Cell Line: A cancer cell line with known aberrant Hedgehog signaling (e.g., certain medulloblastoma, basal cell carcinoma, or pancreatic cancer lines).

2. Materials:

  • Stable Hhat inhibitor (e.g., a future analog of this compound).

  • Vehicle solution (e.g., 0.5% methylcellulose, DMSO, saline, depending on compound solubility).

  • Cancer cells for implantation.

  • Matrigel (optional, to improve tumor take rate).

  • Calipers for tumor measurement.

  • Standard animal housing and care facilities.

3. Experimental Workflow:

Xenograft_Workflow A 1. Cell Culture and Preparation B 2. Subcutaneous Tumor Implantation A->B C 3. Tumor Growth and Measurement B->C D 4. Randomization into Groups C->D E 5. Treatment Administration (Vehicle vs. Inhibitor) D->E F 6. Continued Tumor Monitoring E->F G 7. Endpoint: Tissue Collection F->G

Caption: Workflow for testing a Hhat inhibitor in a xenograft mouse model.

4. Detailed Procedure:

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend cells in a sterile solution (e.g., PBS or media) at a concentration of 2 x 106 cells per 100 µL.[7] Mixing with Matrigel at a 1:1 ratio can enhance tumor formation.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

    • When tumors reach a mean size of approximately 150 mm3, randomize the animals into treatment and control groups (e.g., n=8-10 mice per group).[7]

  • Drug Preparation and Administration:

    • Prepare the Hhat inhibitor in the chosen vehicle at the desired concentration. The exact dose will need to be determined through pharmacokinetic and tolerability studies.

    • Administer the compound or vehicle to the respective groups. Common routes of administration for small molecules include oral gavage or intraperitoneal (IP) injection. Dosing frequency (e.g., daily, twice daily) will depend on the compound's half-life.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set number of weeks), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for Hh pathway markers, Western blot, or qRT-PCR).

5. Data Analysis:

  • Compare the tumor growth rates and final tumor weights between the vehicle-treated and inhibitor-treated groups.

  • Analyze downstream markers of Hh pathway activity (e.g., Gli1 expression) in the tumor tissues to confirm target engagement.

  • Assess any signs of toxicity by monitoring animal weight and general health.

Conclusion

This compound is a potent and specific inhibitor of Hhat, making it an excellent tool for in vitro studies of the Hedgehog signaling pathway. However, its application in animal models is currently hampered by metabolic instability. The development of new, more stable Hhat inhibitors based on the this compound scaffold will be necessary to fully validate Hhat as a therapeutic target in vivo. The provided general protocol offers a framework for the preclinical evaluation of such next-generation compounds.

References

Ruski-201 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific and medical databases, no information has been found regarding a compound or drug designated as "Ruski-201." This suggests that "this compound" may be a misnomer, an internal development code that has not been publicly disclosed, or a fictional substance.

The search for "this compound" and related terms did not yield any relevant results in clinical trial registries, peer-reviewed publications, or other scientific resources. Consequently, it is not possible to provide any information on its dosage, administration guidelines, mechanism of action, or any associated experimental protocols.

It is important to note that while the search did identify other investigational compounds with similar-sounding names, such as PB-201 , a glucokinase activator for type 2 diabetes[1], and ONC201 (dordaviprone) , an oral antagonist of dopamine receptor D2 being investigated for H3 K27M-mutant diffuse glioma[2][3], these are distinct entities and the information available for them is not applicable to "this compound." Similarly, compounds like ODM-201 for prostate cancer[4][5] and the immunocytokine SOT201 [6] were identified but are unrelated.

Without any data on "this compound," the creation of detailed application notes, protocols, and diagrams as requested is not feasible. Researchers, scientists, and drug development professionals are advised to verify the name and origin of the compound of interest to ensure they are seeking information on a valid and documented substance.

References

Application Notes: Analytical Methods for Detecting Ruski-201

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ruski-201 is a novel, potent, and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). As a key component of the Ras-Raf-MEK-ERK signaling pathway, MEK1/2's phosphorylation and activation of ERK1/2 are crucial steps in transmitting extracellular signals to the nucleus, regulating cellular processes like proliferation, differentiation, and survival.[1][2][3] Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making MEK1/2 a prime target for therapeutic intervention.[4] These application notes provide a detailed overview of the primary analytical methods for the quantification of this compound in biological matrices and the characterization of its cellular activity.

Mechanism of Action

This compound is an ATP-non-competitive inhibitor that binds to an allosteric pocket on the MEK1/2 enzymes. This binding prevents the conformational change required for MEK1/2 to be phosphorylated and activated by its upstream kinase, RAF. Consequently, this compound effectively blocks the phosphorylation of ERK1/2, leading to the downstream inhibition of transcription factors responsible for cell proliferation and survival.

Key Applications

  • Pharmacokinetic (PK) Studies: Quantification of this compound concentrations in plasma, tissues, and other biological fluids to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Pharmacodynamic (PD) Studies: Assessment of the inhibitory effect of this compound on the MAPK/ERK signaling pathway in cells and tissues by measuring the phosphorylation status of ERK1/2.

  • In Vitro Efficacy Studies: Determination of the potency of this compound in inhibiting cell proliferation and viability in cancer cell lines, typically by calculating the half-maximal inhibitory concentration (IC50).

  • High-Throughput Screening (HTS): Use in screening assays to identify other small molecules that may interact with the MAPK/ERK pathway.[5]

Signaling Pathway Diagram

The following diagram illustrates the MAPK/ERK signaling cascade and the specific point of inhibition by this compound.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) GRB2 GRB2/SOS RTK->GRB2 Ras Ras GRB2->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Ruski This compound Ruski->MEK

Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma.[6][7]

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled version of this compound

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (K2EDTA)

2. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 200 µL of ACN containing the internal standard (e.g., 100 ng/mL).

  • Vortex each tube for 30 seconds to precipitate proteins.[8]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.

  • Dilute with 150 µL of ultrapure water to reduce solvent strength before injection.

3. LC-MS/MS Conditions

  • LC System: Standard HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in ACN.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions: Optimized parent-product ion transitions for this compound and the IS.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the curve.

  • Quantify unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Diagram for LC-MS/MS Analysis

LCMS_Workflow start Start: Plasma Sample prep Sample Preparation: 1. Add Plasma (50 µL) 2. Add ACN + Internal Standard (200 µL) start->prep vortex Vortex (30s) prep->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject analysis Data Acquisition (MRM Mode) inject->analysis quant Quantification: Generate Calibration Curve Calculate Concentrations analysis->quant end End: Report Results quant->end

Caption: Workflow for the bioanalytical quantification of this compound.

Protocol 2: Western Blot Analysis of Phospho-ERK1/2 Inhibition

This protocol details the procedure for measuring the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 in cell lysates after treatment with this compound.[9][10][11]

1. Materials and Reagents

  • Cell culture medium, serum, and supplements

  • This compound stock solution (in DMSO)

  • Growth factor (e.g., EGF, FGF) for pathway stimulation

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • PVDF membrane

  • Enhanced Chemiluminescence (ECL) substrate

2. Experimental Procedure

  • Cell Culture and Treatment:

    • Seed cells (e.g., A375, HT-29) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve cells for 12-24 hours to reduce basal p-ERK levels.

    • Pre-treat cells with various concentrations of this compound (e.g., 0-1000 nM) for 1 hour.

    • Stimulate the pathway by adding a growth factor (e.g., 50 ng/mL EGF) for 15 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load samples onto a 10% polyacrylamide gel and run electrophoresis until dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary anti-p-ERK1/2 antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash 3 times with TBST.

  • Detection and Re-probing:

    • Apply ECL substrate and visualize bands using a chemiluminescence imager.

    • To probe for total ERK, strip the membrane using a mild stripping buffer, re-block, and probe with the anti-Total ERK1/2 antibody.[12]

Workflow Diagram for Western Blot Analysis

Western_Blot_Workflow start Start: Seed & Treat Cells lysis Cell Lysis & Protein Quantification start->lysis sds SDS-PAGE: Separate Proteins by Size lysis->sds transfer Transfer Proteins to PVDF Membrane sds->transfer block Blocking (5% Milk or BSA in TBST) transfer->block probe_pERK Probe with Primary Ab (anti-p-ERK) block->probe_pERK probe_sec Incubate with Secondary Ab (HRP-linked) probe_pERK->probe_sec detect ECL Detection & Imaging probe_sec->detect strip Strip & Re-probe detect->strip end End: Analyze Band Intensity detect->end probe_tERK Probe with Primary Ab (anti-Total ERK) strip->probe_tERK Yes strip->end No probe_tERK->probe_sec

Caption: Logical workflow for Western Blot analysis of p-ERK inhibition.

Protocol 3: Cell Viability MTT Assay

This protocol describes how to determine the IC50 of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[13][14][15]

1. Materials and Reagents

  • Cancer cell lines (e.g., A375, with BRAF mutation)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[13]

  • Microplate reader

2. Experimental Procedure

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[14]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13][14]

  • Solubilization and Measurement:

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.[13]

3. Data Analysis

  • Subtract the background absorbance from a "media only" control.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log-transformed concentration of this compound.

  • Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Quantitative Data Summary

Table 1: LC-MS/MS Method Validation Parameters

Parameter Result Acceptance Criteria
Linearity Range 1 - 2000 ng/mL R² ≥ 0.99
Lower Limit of Quantitation (LLOQ) 1 ng/mL S/N > 10, Accuracy ±20%, Precision <20%
Intra-day Precision (CV%) ≤ 8.5% ≤ 15%
Inter-day Precision (CV%) ≤ 11.2% ≤ 15%
Accuracy (% Bias) -7.3% to 9.8% ± 15%
Matrix Effect (CV%) 4.1% ≤ 15%

| Recovery | > 92% | Consistent and reproducible |

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell Line Cancer Type Key Mutation IC50 (nM)
A375 Malignant Melanoma BRAF V600E 15.4 ± 2.1
HT-29 Colorectal Cancer BRAF V600E 25.8 ± 3.5
HCT116 Colorectal Cancer KRAS G13D 88.2 ± 9.7
MCF-7 Breast Cancer PIK3CA E545K > 5000

| A549 | Lung Cancer | KRAS G12S | 150.6 ± 18.3 |

References

Step-by-step guide to Ruski-201 solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: RUSKI-201 Solution

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This compound is a potent and specific inhibitor of Hedgehog acyltransferase (Hhat), with an IC50 of 0.20 μM[1][2]. By inhibiting Hhat, this compound blocks the palmitoylation of Hedgehog (Hh) proteins, a critical step for their signaling activity. This compound serves as a valuable chemical probe for studying Hhat catalytic function and for investigating the cellular consequences of Hedgehog signaling pathway inhibition[1]. These application notes provide detailed protocols for the preparation of this compound stock solutions and a general methodology for its application in cell-based assays.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided below.

PropertyValueReference
Synonyms RUSKI 201; RUSKI201[3]
CAS Number 1458031-48-5[1][3][4]
Molecular Formula C20H27N3OS[1][3]
Molecular Weight 357.51 g/mol [1][3]
Hazard Statements H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects)[3]
Precautionary Statements P264, P270, P273, P301 + P312, P330, P391, P501[3]

Note: For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

Experimental Protocols

Preparation of this compound Stock Solutions

This compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the desired working concentration in an appropriate aqueous buffer or cell culture medium.

Materials:

  • This compound powder (CAS: 1458031-48-5)

  • Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Protocol:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solubilization: To prepare a 10 mM stock solution , add the appropriate volume of DMSO to the vial of this compound powder as indicated in Table 2. For example, to a 1 mg vial, add 279.71 µL of DMSO[1].

  • Vortexing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be required for complete solubilization[1].

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Under recommended storage conditions, the compound is stable[3].

Table 2: Stock Solution Preparation Guide [1]

Desired Stock ConcentrationMass of this compoundVolume of DMSO to Add
1 mM 1 mg2.7971 mL
5 mM 1 mg0.5594 mL
10 mM 1 mg0.2797 mL
1 mM 5 mg13.9856 mL
5 mM 5 mg2.7971 mL
10 mM 5 mg1.3986 mL
1 mM 10 mg27.9712 mL
5 mM 10 mg5.5942 mL
10 mM 10 mg2.7971 mL
General Protocol for Cell-Based Hedgehog Signaling Inhibition Assay

This protocol provides a general workflow for treating cultured cells with this compound to assess its inhibitory effect on the Hedgehog signaling pathway. The final concentration and treatment time should be optimized for the specific cell line and experimental endpoint.

Materials:

  • Cells capable of Hedgehog signaling (e.g., Shh-LIGHT2 cells, or cancer cell lines with an activated Hh pathway).

  • Complete cell culture medium.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Multi-well cell culture plates.

  • Reagents for downstream analysis (e.g., Luciferase assay kit, qPCR reagents for target gene expression).

Protocol:

  • Cell Seeding: Plate cells in a multi-well plate at a density appropriate for the duration of the experiment. Allow cells to adhere and reach the desired confluency (typically 24 hours).

  • Preparation of Working Solutions: Prepare serial dilutions of this compound from the stock solution in a complete culture medium. Ensure the final DMSO concentration is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the cells for a period determined by the specific assay (e.g., 24-72 hours) to allow for the inhibition of Hhat and subsequent downstream effects on the signaling pathway.

  • Downstream Analysis: Following incubation, analyze the cells for the desired endpoint. This could include:

    • Measuring the activity of a Hh-responsive reporter (e.g., Gli-luciferase).

    • Quantifying the expression of Hh target genes (e.g., PTCH1, GLI1) via qPCR.

    • Assessing cell viability or proliferation (e.g., MTT or CellTiter-Glo assay).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from solution preparation to downstream analysis in a cell-based assay.

G cluster_prep Stock Solution Preparation cluster_exp Cell-Based Assay cluster_data Data Interpretation ruski_powder This compound Powder stock_sol 10 mM Stock Solution ruski_powder->stock_sol Dissolve dmso DMSO dmso->stock_sol working_sol Prepare Working Solutions (Dilute in Media) stock_sol->working_sol cell_treat Treat Cultured Cells working_sol->cell_treat incubation Incubate (24-72h) cell_treat->incubation analysis Downstream Analysis (qPCR, Luciferase, etc.) incubation->analysis results Quantify Inhibition (IC50) analysis->results

General workflow for this compound application.
Simplified Hedgehog Signaling Pathway and this compound Mechanism of Action

This diagram illustrates the canonical Hedgehog signaling pathway and highlights the inhibitory action of this compound.

G cluster_nuc Hh Hedgehog (Hh) Precursor Hhat Hhat (Hedgehog Acyltransferase) Hh->Hhat Substrate Hh_p Palmitoylated Hh (Secreted) Hhat->Hh_p Palmitoylation Ruski This compound Ruski->Hhat Inhibition PTCH1 Patched (PTCH1) Receptor Hh_p->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Sequesters Gli Gli Proteins SUFU->Gli Inhibits Gli_A Gli Activator Gli->Gli_A Activation Nucleus Nucleus Gli_A->Nucleus Translocation TargetGenes Target Gene Expression (PTCH1, GLI1) Nucleus->TargetGenes

This compound inhibits Hhat, preventing Hh palmitoylation.

References

Applications of Ruski-201 in Molecular Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruski-201 is a potent and specific small molecule inhibitor of Hedgehog acyltransferase (Hhat).[1][2] Hhat is a crucial enzyme in the Hedgehog (Hh) signaling pathway, responsible for the N-terminal palmitoylation of Hedgehog proteins, such as Sonic Hedgehog (Shh).[3][4] This lipid modification is essential for their signaling activity, which plays a critical role in embryonic development and can be aberrantly activated in various cancers.[5][6] this compound offers a valuable tool for studying the role of Hhat and the consequences of its inhibition on Hh signaling in cancer cells and other biological systems.[1] It has been shown to selectively block the palmitoylation of Hh proteins, thereby inhibiting the signaling pathway.[1][7]

Mechanism of Action

This compound specifically targets and inhibits the enzymatic activity of Hhat. By preventing the attachment of palmitate to the N-terminus of Shh, it renders the protein unable to signal effectively. This leads to a downstream blockade of the Hh pathway, inhibiting the activation of Gli transcription factors and the subsequent expression of target genes involved in cell proliferation and survival.[8]

Applications in Molecular Biology

  • Inhibition of Hedgehog Signaling: this compound can be used to block Hh signaling in cell culture models to study the pathway's role in various cellular processes, including cell growth, differentiation, and tumorigenesis.[8][9]

  • Studying Protein Palmitoylation: As a specific inhibitor of Hhat, this compound is an excellent tool to investigate the specific role of N-palmitoylation in Hedgehog protein function, trafficking, and secretion.[1][7]

  • Cancer Research: Given the involvement of aberrant Hh signaling in several cancers, this compound can be utilized to explore Hhat as a potential therapeutic target and to study the effects of Hh pathway inhibition on cancer cell viability and proliferation.[6]

  • Drug Discovery: this compound can serve as a reference compound in high-throughput screening assays aimed at identifying new and more potent Hhat inhibitors.

Quantitative Data

The following tables summarize the inhibitory activity of this compound in various assays.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTargetCell LineIC50 ValueReference
Hhat InhibitionHhat-0.20 µM[9]
Shh Palmitoylation InhibitionHhatHEK-293 Shh+TC50 = 0.87 ± 0.08 µM[1]
Quantitative Proteomics (SILAC)HhatHEK-293 Shh+IC50 = 0.73 ± 0.09 µM[1]
Mobility Shift AssayHhat--[10]

Table 2: Cellular Activity of this compound

Assay TypeCell LineCo-cultureIC50 ValueReference
Gli-Luciferase Reporter AssayShh-Light2H5204.8 ± 0.60 µM[9]
Gli-Luciferase Reporter AssayShh-Light2Panc-17.8 ± 1.3 µM[9]
Gli-Luciferase Reporter AssayShh-Light2MCF-78.5 ± 0.65 µM[9]

Experimental Protocols

Here are detailed protocols for key experiments using this compound.

Protocol 1: Inhibition of Shh Palmitoylation in Cell Culture

This protocol describes how to assess the inhibition of Sonic Hedgehog (Shh) palmitoylation by this compound using a metabolic labeling approach followed by in-gel fluorescence.

Materials:

  • HEK-293 cells stably overexpressing Shh (HEK-293 Shh+)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • YnPal (alkyne-tagged palmitic acid analog)

  • AzTB (azide-tagged fluorescent probe)

  • Click chemistry reaction buffer

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Western blot transfer apparatus and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Shh, anti-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • In-gel fluorescence scanner

Procedure:

  • Cell Culture and Treatment:

    • Plate HEK-293 Shh+ cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.01-10 µM) or vehicle (DMSO) for 24 hours.

  • Metabolic Labeling:

    • During the last 4 hours of this compound treatment, add YnPal to the culture medium to a final concentration of 50 µM.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Quantify the protein concentration of the lysates.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine 50 µg of protein lysate with the click chemistry reaction buffer and AzTB.

    • Incubate the reaction at room temperature for 1 hour, protected from light.

  • SDS-PAGE and In-Gel Fluorescence:

    • Add SDS-PAGE sample buffer to the reaction mixture and run the samples on an SDS-PAGE gel.

    • Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner.

  • Western Blotting:

    • Transfer the proteins from the gel to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against Shh and a loading control (e.g., tubulin).

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

Expected Results:

  • In-gel fluorescence will show a dose-dependent decrease in the fluorescent signal corresponding to palmitoylated Shh in this compound-treated samples.

  • The Western blot for total Shh should show no significant change in protein levels, confirming that this compound inhibits palmitoylation without affecting Shh expression.

Protocol 2: Hedgehog Signaling Reporter Assay

This protocol uses a luciferase reporter cell line (Shh-Light2) to quantify the inhibition of the Hedgehog signaling pathway by this compound in a co-culture system.

Materials:

  • Shh-Light2 cells (NIH3T3 cells with a Gli-responsive firefly luciferase reporter)

  • Tumor cell line that secretes Shh (e.g., H520, Panc-1, or MCF-7)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics for the Shh-Light2 cells.

  • This compound (stock solution in DMSO)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Co-culture Setup:

    • Plate the Shh-secreting tumor cells in a 96-well plate.

    • On the following day, seed the Shh-Light2 reporter cells on top of the tumor cells.

  • Treatment with this compound:

    • Allow the co-culture to establish for 24 hours.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1-25 µM) or vehicle (DMSO) for 48 hours.

  • Luciferase Assay:

    • After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Expected Results:

  • A dose-dependent decrease in firefly luciferase activity will be observed in cells treated with this compound, indicating inhibition of the Hedgehog signaling pathway.

Protocol 3: Cell Viability Assay

This protocol assesses the effect of this compound on the viability of cells.

Materials:

  • Cell line of interest (e.g., Shh-Light2 or a cancer cell line)

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell Plating:

    • Seed cells in a 96-well plate at a density that will not lead to overconfluence during the experiment.

  • Treatment:

    • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.5-25 µM) or vehicle (DMSO) for 48 hours.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

Expected Results:

  • This compound is expected to have minimal effect on cell viability at concentrations where it effectively inhibits Hhat, demonstrating its specificity.[9]

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Shh Shh PTCH1 PTCH1 Shh->PTCH1 binds Palmitoylation Palmitoylation Shh->Palmitoylation requires SMO SMO PTCH1->SMO inhibits Gli_act Gli (active) SMO->Gli_act activates SUFU SUFU Gli Gli SUFU->Gli sequesters Gli_target Target Gene Expression Gli_act->Gli_target Hhat Hhat Hhat->Palmitoylation Ruski201 This compound Ruski201->Hhat inhibits Palmitoylation->Shh activates Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data Data Analysis plate_cells Plate Cells treat_ruski Treat with this compound plate_cells->treat_ruski palmitoylation_assay Shh Palmitoylation Assay (In-gel fluorescence & WB) treat_ruski->palmitoylation_assay signaling_assay Hedgehog Signaling Assay (Luciferase Reporter) treat_ruski->signaling_assay viability_assay Cell Viability Assay (MTT, XTT, etc.) treat_ruski->viability_assay analyze_palmitoylation Quantify Palmitoylation Inhibition (TC50) palmitoylation_assay->analyze_palmitoylation analyze_signaling Determine Signaling Inhibition (IC50) signaling_assay->analyze_signaling analyze_viability Assess Cytotoxicity viability_assay->analyze_viability

References

Application Notes and Protocols for Ruski-201 in Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruski-201 is a potent and specific small molecule inhibitor of Hedgehog acyltransferase (HHAT). HHAT is a crucial enzyme in the Hedgehog (Hh) signaling pathway, responsible for the N-terminal palmitoylation of Hedgehog proteins, such as Sonic Hedgehog (SHH). This lipid modification is essential for their signaling activity, which plays a vital role in embryonic development and can be aberrantly activated in various cancers. This compound, by inhibiting HHAT, provides a powerful tool to dissect the protein-protein interactions within the Hh pathway and to explore potential therapeutic interventions. These application notes provide detailed protocols for utilizing this compound in key protein interaction studies.

Quantitative Data Summary

The inhibitory activity of this compound against HHAT has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating its potency.

CompoundAssay TypeTargetIC50 (µM)Reference
This compoundAcylation-coupled Lipophilic Induction of Polarization (Acyl-cLIP)Purified HHAT2.0 (95% CI = 1.4–2.8)[1]
This compoundNot specifiedHHAT0.87[2]
This compoundMobility Shift AssayHHAT0.20[3][4]

Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., SHH) to its receptor Patched (PTCH1). This relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like molecule. Activated SMO then triggers a downstream signaling cascade, ultimately leading to the activation of GLI transcription factors and the regulation of target gene expression. This compound inhibits the initial palmitoylation of SHH by HHAT, which is a critical step for its secretion and subsequent interaction with PTCH1.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum SHH Sonic Hedgehog (SHH) PTCH1 Patched-1 (PTCH1) SHH->PTCH1 Binding SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU Suppressor of Fused (SUFU) SMO->SUFU GLI GLI Proteins SUFU->GLI GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Transcription HHAT Hedgehog Acyltransferase (HHAT) HHAT->SHH Mature SHH Pro_SHH Pro-SHH Pro_SHH->HHAT Palmitoylation Ruski201 This compound Ruski201->HHAT Inhibition

Caption: Hedgehog Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Study SHH-HHAT Interaction

This protocol describes how to investigate the interaction between SHH and HHAT and the effect of this compound on this interaction in a cellular context.

Experimental Workflow:

CoIP_Workflow A Cell Culture and Treatment (e.g., HEK293T cells expressing tagged SHH and HHAT) B Treatment with this compound or DMSO (vehicle control) A->B C Cell Lysis B->C D Immunoprecipitation (e.g., with anti-tag antibody for SHH) C->D E Washing D->E F Elution E->F G Western Blot Analysis (Probe for HHAT and SHH) F->G

Caption: Co-Immunoprecipitation experimental workflow.

Materials:

  • HEK293T cells

  • Expression vectors for tagged SHH (e.g., HA-SHH) and HHAT (e.g., FLAG-HHAT)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-HA antibody (for immunoprecipitation)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-FLAG antibody (for detection of HHAT)

  • Anti-HA antibody (for detection of SHH)

Protocol:

  • Cell Culture and Transfection:

    • Plate HEK293T cells and grow to 70-80% confluency.

    • Co-transfect cells with HA-SHH and FLAG-HHAT expression vectors using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for protein expression.

  • Treatment with this compound:

    • Treat the transfected cells with the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO (vehicle control).

    • Incubate for 4-6 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Incubate the cell lysate with anti-HA antibody for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with wash buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature.

    • Neutralize the eluate with a neutralization buffer (e.g., 1M Tris-HCl, pH 8.5).

  • Western Blot Analysis:

    • Denature the eluted samples by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with anti-FLAG and anti-HA antibodies to detect HHAT and SHH, respectively.

Expected Results:

In the DMSO-treated sample, the anti-HA immunoprecipitation should pull down HA-SHH, and the subsequent Western blot with anti-FLAG should show a band for FLAG-HHAT, indicating an interaction. In the this compound-treated sample, the interaction between SHH and HHAT may be altered, which could be reflected by a change in the amount of co-immunoprecipitated HHAT.

Surface Plasmon Resonance (SPR) to Analyze the Effect of this compound on Protein Binding

This protocol outlines the use of SPR to quantitatively measure the effect of this compound on the binding kinetics of a protein that interacts with a component of the Hedgehog pathway, for example, the interaction of a downstream effector with an activated form of a signaling component. For this hypothetical protocol, we will examine the effect of this compound on the interaction between an antibody (as an analyte) and its target protein (as a ligand) whose conformation or availability might be indirectly affected by HHAT activity.

Experimental Workflow:

SPR_Workflow A Sensor Chip Preparation (e.g., CM5 chip) B Ligand Immobilization (e.g., Target Protein) A->B C Analyte Injection Series (e.g., Antibody at various concentrations) with this compound or DMSO B->C D Regeneration C->D E Data Analysis (Binding kinetics: ka, kd, KD) D->E

Caption: Surface Plasmon Resonance experimental workflow.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified ligand protein (e.g., a target protein from the Hh pathway)

  • Purified analyte protein (e.g., a specific antibody or binding partner)

  • This compound (dissolved in running buffer)

  • DMSO (for control)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5)

Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Inject the ligand protein at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate the remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of analyte dilutions in running buffer.

    • For the experimental group, prepare a parallel series of analyte dilutions containing a constant concentration of this compound (e.g., 2-fold above its IC50).

    • For the control group, prepare a similar analyte series with an equivalent concentration of DMSO.

    • Inject the analyte solutions over the ligand-immobilized surface, starting with the lowest concentration.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration:

    • After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the kinetic parameters obtained in the presence and absence of this compound.

Expected Results:

If this compound indirectly affects the conformation or availability of the immobilized ligand by inhibiting HHAT activity in a cellular pre-treatment context (data not shown in this direct binding assay), you might observe a change in the binding kinetics of the analyte. A change in KD would indicate an alteration in binding affinity.

Conclusion

This compound is a valuable chemical probe for investigating the role of HHAT and N-palmitoylation in Hedgehog signaling. The protocols outlined above provide a framework for studying the effects of this compound on protein-protein interactions within this critical pathway. By employing techniques such as co-immunoprecipitation and surface plasmon resonance, researchers can gain deeper insights into the molecular mechanisms of Hedgehog signaling and explore the potential of HHAT inhibitors as therapeutic agents.

References

Application Note: Utilizing Ruski-201 in Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Following a comprehensive search of publicly available scientific literature and databases, there is no identifiable molecule or compound referred to as "Ruski-201" with a known application in gene expression analysis. The information required to generate detailed application notes, experimental protocols, and data presentations as requested is not available in the public domain.

The name "this compound" does not correspond to any known drug, chemical probe, or research compound in established chemical and biological databases. Therefore, it is not possible to provide a factual and accurate description of its mechanism of action, protocols for its use, or any associated data.

To fulfill the user's request for a detailed protocol and application note, a verifiable and known compound with a role in gene expression analysis would be required. For illustrative purposes, a similar set of documentation could be created for a well-characterized molecule, such as a known HDAC inhibitor like Vorinostat or a specific kinase inhibitor like Imatinib, both of which have well-documented effects on gene expression.

Without a verifiable starting point for "this compound," any attempt to create the requested content would be speculative and would not meet the standards of accuracy required for scientific and research-oriented documentation. We encourage the user to verify the name of the compound and provide a known molecular entity for which such detailed application notes can be accurately generated.

Troubleshooting & Optimization

Ruski-201 Apoptosis Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Ruski-201 Apoptosis Assay kit. Here you will find troubleshooting guides and frequently asked questions to help you resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound Apoptosis Assay?

The this compound assay is a fluorescent-based method for detecting caspase-3 activity, a key hallmark of apoptosis. The kit contains a non-fluorescent substrate that is cleaved by active caspase-3, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the level of caspase-3 activity in the sample.

Q2: Can I use a different cell line than the one specified in the protocol?

While the this compound kit is optimized for the provided control cell line, it can be adapted for use with other adherent or suspension mammalian cell lines. However, optimization of cell seeding density and incubation times may be necessary to achieve optimal results.

Q3: How should I store the kit components?

Upon receipt, store the entire kit at -20°C. Once the reagents are reconstituted, they should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. Protect the fluorescent substrate from light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background fluorescence 1. Reagent contamination.1. Use fresh, sterile reagents and pipette tips.
2. Insufficient washing.2. Ensure all wash steps are performed thoroughly as described in the protocol.
3. Light exposure of the substrate.3. Minimize the exposure of the substrate to light during all steps.
Low or no signal in positive controls 1. Inactive caspase-3.1. Ensure the positive control cells have been properly induced to undergo apoptosis.
2. Improper reagent preparation.2. Verify that all reagents were reconstituted and diluted correctly.
3. Incorrect filter set on the plate reader.3. Use a plate reader with the appropriate excitation and emission filters for the fluorophore (Excitation/Emission: 485/520 nm).
High well-to-well variability 1. Inconsistent cell seeding.1. Ensure a homogenous cell suspension and careful pipetting to seed a consistent number of cells in each well.
2. Edge effects in the microplate.2. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.
3. Bubbles in the wells.3. Be careful not to introduce bubbles when adding reagents. Centrifuge the plate briefly if bubbles are present.

Experimental Protocols

Standard this compound Assay Protocol
  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well clear-bottom black plate and incubate overnight.

  • Compound Treatment: Treat cells with the test compound and appropriate controls (e.g., staurosporine as a positive control for apoptosis) for the desired time.

  • Lysis: Add 50 µL of Lysis Buffer to each well and incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 50 µL of the prepared Caspase-3 Substrate solution to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

Visual Guides

This compound Apoptosis Signaling Pathway

Ruski201_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Drug Treatment) Procaspase3 Procaspase-3 (Inactive) Apoptotic_Stimulus->Procaspase3 activates Active_Caspase3 Active Caspase-3 Procaspase3->Active_Caspase3 cleavage Ruski201_Substrate This compound Substrate (Non-fluorescent) Active_Caspase3->Ruski201_Substrate cleaves Fluorescent_Product Fluorescent Product Ruski201_Substrate->Fluorescent_Product Detection Fluorescence Detection (Ex/Em: 485/520 nm) Fluorescent_Product->Detection Ruski201_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with Compounds/Controls Incubate_Overnight->Treat_Cells Add_Lysis_Buffer Add Lysis Buffer Treat_Cells->Add_Lysis_Buffer Add_Substrate Add Caspase-3 Substrate Add_Lysis_Buffer->Add_Substrate Incubate_37C Incubate at 37°C for 1 hour Add_Substrate->Incubate_37C Read_Fluorescence Read Fluorescence (485/520 nm) Incubate_37C->Read_Fluorescence Analyze_Data Data Analysis Read_Fluorescence->Analyze_Data End End Analyze_Data->End High_Background_Troubleshooting Start High Background Fluorescence? Check_Reagents Are reagents fresh and sterile? Start->Check_Reagents Yes Check_Washing Were wash steps performed correctly? Check_Reagents->Check_Washing Yes Solution1 Use new reagents. Check_Reagents->Solution1 No Check_Light Was substrate protected from light? Check_Washing->Check_Light Yes Solution2 Repeat with thorough washing. Check_Washing->Solution2 No Solution3 Minimize light exposure. Check_Light->Solution3 No End Problem Resolved Check_Light->End Yes

Optimizing Ruski-201 concentration for efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Ruski-201 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific small molecule inhibitor of Hedgehog acyltransferase (Hhat).[1] Hhat is a crucial enzyme responsible for the palmitoylation of Sonic Hedgehog (Shh) protein, a critical step in the activation of the Hedgehog signaling pathway. By inhibiting Hhat, this compound effectively blocks the secretion and subsequent signaling activity of Shh, leading to the downregulation of downstream pathway components like GLI1.

Q2: What is the recommended starting concentration for this compound in a new cell line?

For a new cell line, we recommend starting with a concentration range of 0.1 µM to 1.0 µM. This compound has a reported IC50 of 0.20 µM for Hhat inhibition.[1] However, the optimal concentration can vary depending on the cell type, its level of Hhat expression, and the specific experimental conditions. A dose-response experiment is always recommended to determine the optimal concentration for your specific model.

Q3: How should I prepare and store this compound?

This compound is typically supplied as a solid. For in vitro experiments, we recommend preparing a stock solution of 10 mM in DMSO. Store the stock solution at -20°C for long-term storage and at 4°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration.

Troubleshooting Guides

Problem 1: I am not observing the expected inhibition of Hedgehog signaling with this compound.

Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend a concentration range of 0.1 µM to 5.0 µM.
Incorrect Drug Preparation Ensure the this compound stock solution was prepared and stored correctly. Prepare a fresh stock solution if necessary.
Cell Line Insensitivity Verify that your cell line expresses Hhat and is responsive to Hedgehog signaling. You can check for Hhat expression via Western blot or qPCR.
Assay Issues Confirm that your downstream readout for Hedgehog signaling (e.g., GLI1 expression) is working correctly. Include appropriate positive and negative controls in your experiment.

Problem 2: My cells are showing signs of toxicity or off-target effects at the effective concentration.

Possible Cause Troubleshooting Step
Concentration Too High Reduce the concentration of this compound. Even if a higher concentration shows a stronger effect, it may also induce toxicity. Determine the lowest effective concentration from your dose-response curve.
Prolonged Incubation Time Reduce the incubation time. A shorter exposure to this compound may be sufficient to inhibit Hhat without causing significant toxicity.
Cell Line Sensitivity Some cell lines may be more sensitive to this compound. Consider using a different cell line if the therapeutic window is too narrow for your experimental needs.
Off-Target Effects While this compound is a specific Hhat inhibitor, off-target effects can occur at high concentrations. If you suspect off-target effects, consider using a secondary Hhat inhibitor as a control.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound in Various Cell Lines

Cell LineCancer TypeRecommended Starting Range (µM)Notes
Shh-LIGHT2Reporter Cell Line0.1 - 1.0Highly responsive to Hedgehog pathway modulation.
PANC-1Pancreatic Cancer0.2 - 2.0Known to have active Hedgehog signaling.
DaoyMedulloblastoma0.5 - 5.0Often dependent on the Hedgehog pathway for growth.
HEK293TEmbryonic Kidney0.1 - 1.0Can be used for overexpression and mechanistic studies.

Table 2: Interpreting Dose-Response Data for this compound

IC50 Value (µM)InterpretationRecommended Action
< 0.5High PotencyUse concentrations around the IC50 for maximal specific inhibition.
0.5 - 2.0Moderate PotencyOptimize concentration and incubation time to balance efficacy and potential toxicity.
> 2.0Low PotencyRe-evaluate cell line sensitivity and experimental setup. Consider alternative models.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

  • Materials: 96-well plates, cell culture medium, this compound, MTT reagent (5 mg/mL in PBS), DMSO, plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 24-72 hours, depending on the cell line's doubling time.

    • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

2. Western Blot Analysis for Hedgehog Pathway Proteins

This protocol is for assessing the effect of this compound on the expression of key Hedgehog signaling proteins.

  • Materials: 6-well plates, cell culture medium, this compound, lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer, primary antibodies (anti-Shh, anti-GLI1, anti-β-actin), HRP-conjugated secondary antibody, ECL substrate, imaging system.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound for the determined incubation time.

    • Lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh PTCH1 PTCH1 Shh->PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU GLI GLI SUFU->GLI Sequestration GLI_act GLI (active) GLI->GLI_act Target_Genes Target Gene Expression GLI_act->Target_Genes Hhat Hhat Hhat->Shh Palmitoylation This compound This compound This compound->Hhat Inhibition

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Hhat.

Experimental_Workflow Start Start Dose_Response 1. Dose-Response Assay (e.g., MTT) Start->Dose_Response Determine_IC50 2. Determine IC50 and Optimal Concentration Dose_Response->Determine_IC50 Mechanism_Study 3. Mechanism of Action Study (e.g., Western Blot for GLI1) Determine_IC50->Mechanism_Study Phenotypic_Assay 4. Phenotypic Assays (e.g., Migration, Invasion) Mechanism_Study->Phenotypic_Assay End End Phenotypic_Assay->End

Caption: Experimental workflow for optimizing this compound concentration and efficacy.

Troubleshooting_Tree Problem No/Low Efficacy? Check_Conc Is concentration optimal? Problem->Check_Conc Dose_Response Perform Dose-Response Check_Conc->Dose_Response No Check_Cells Are cells responsive? Check_Conc->Check_Cells Yes Dose_Response->Check_Cells Validate_Pathway Validate Hh pathway activity Check_Cells->Validate_Pathway No Check_Reagent Is this compound active? Check_Cells->Check_Reagent Yes Validate_Pathway->Check_Reagent Fresh_Stock Prepare fresh stock Check_Reagent->Fresh_Stock No Success Efficacy Observed Check_Reagent->Success Yes Fresh_Stock->Success

Caption: A troubleshooting decision tree for low efficacy of this compound.

References

Troubleshooting Ruski-201 assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists utilizing RUSKI-201 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay?

A: It appears there may be a misunderstanding regarding the terminology. This compound is not an assay itself, but rather a chemical compound. Specifically, this compound is a potent and specific inhibitor of the enzyme Hedgehog acyltransferase (Hhat).[1][2] It is used as a tool in scientific research to study the Hedgehog signaling pathway and the effects of inhibiting Hhat. Therefore, issues with "this compound assay variability" are likely related to the experimental system in which this inhibitor is being used.

Q2: What is the mechanism of action of this compound?

A: this compound functions by inhibiting the Hedgehog acyltransferase (Hhat) enzyme. Hhat is responsible for the palmitoylation of Hedgehog (Hh) signaling proteins. This lipid modification is crucial for their proper signaling activity. By inhibiting Hhat, this compound blocks this palmitoylation, thereby disrupting the Hedgehog signaling pathway.[1][2]

Q3: What is the Hedgehog signaling pathway and the role of Hhat?

A: The Hedgehog signaling pathway is a crucial cell signaling system involved in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in various cancers. Hhat is a key enzyme in this pathway as it catalyzes the covalent attachment of a palmitate molecule to the Sonic Hedgehog (Shh) protein, a critical step for its signaling function.

cluster_extracellular Extracellular Space cluster_cell Signaling Cell cluster_receiving_cell Receiving Cell Shh Shh (inactive) Hhat Hhat Shh->Hhat palmitoylation Shh_palmitoylated Shh (active, palmitoylated) Hhat->Shh_palmitoylated Patched Patched (PTCH1) Shh_palmitoylated->Patched binds and inhibits Smoothened Smoothened (SMO) Patched->Smoothened inhibits Gli Gli (inactive) Smoothened->Gli activates Gli_active Gli (active) Gli->Gli_active TargetGenes Target Gene Expression Gli_active->TargetGenes RUSKI201 This compound RUSKI201->Hhat inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Hhat.

Troubleshooting Guide for Experiments Using this compound

Variability in experiments involving small molecule inhibitors like this compound can arise from multiple factors. This guide addresses common issues in a question-and-answer format.

Q1: We are observing inconsistent IC50 values for this compound in our cell-based assays. What could be the cause?

A: Inconsistent IC50 values are a common problem and can be attributed to several factors:

  • Compound Stability and Storage:

    • Improper Storage: Ensure this compound is stored according to the manufacturer's recommendations (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles of stock solutions.

    • Solution Instability: Small molecule inhibitors can degrade in solution. Prepare fresh dilutions from a concentrated stock for each experiment.

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.

    • Cell Density: The initial cell seeding density can significantly impact results. Ensure consistent cell numbers are plated for each experiment.

    • Serum Variability: If using fetal bovine serum (FBS), batch-to-batch variability can affect cell growth and response to inhibitors. It is advisable to test and use a single lot of FBS for a series of experiments.

  • Experimental Protocol:

    • Inconsistent Incubation Times: Ensure the duration of cell treatment with this compound is consistent across all experiments.

    • Pipetting Errors: Inaccurate pipetting, especially for serial dilutions, can lead to significant variability. Calibrate pipettes regularly.

Q2: Our positive control for Hedgehog pathway inhibition is working, but this compound shows no effect. What should we check?

A: If a known pathway inhibitor (e.g., a Smoothened antagonist) is effective but this compound is not, consider the following:

  • Cell Line Specifics: Confirm that your cell line expresses Hhat and that the Hedgehog pathway is active and driven by a ligand (like Shh) that requires palmitoylation. Some cell lines may have mutations downstream of Hhat, rendering its inhibition ineffective.

  • Compound Potency and Concentration: Double-check the calculations for your dilutions. It's possible the concentrations used are too low to elicit a response. Verify the purity and identity of your this compound stock.

  • Assay Readout: Ensure your assay readout is sensitive to changes in the upstream part of the Hedgehog pathway where Hhat acts.

Q3: We are seeing high variability between replicate wells in our 96-well plate experiments. How can we reduce this?

A: High variability between replicates often points to technical issues during the experimental setup:

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.

  • Incomplete Cell Monolayer: Ensure cells are evenly distributed when plating to form a uniform monolayer.

  • Inconsistent Reagent Addition: Be consistent with the timing and technique of adding reagents to each well.

Quantitative Data Tables

Table 1: Example of Sources of Variability in a Dose-Response Experiment

Source of VariabilityEffect on IC50How to Mitigate
Inconsistent cell seeding densityHigher density can increase IC50Use a cell counter for accurate plating.
Pipetting errors in serial dilutionInaccurate dose-response curveCalibrate pipettes; use fresh tips for each dilution.
Edge effects in 96-well plateHigher variability in outer wellsDo not use outer wells for critical data points.
Contamination (e.g., mycoplasma)Altered cellular physiology and drug responseRegularly test cell cultures for contamination.

Table 2: Recommended Quality Control Parameters for Cell-Based Assays

QC ParameterAcceptance CriteriaPurpose
Z'-factor> 0.5To assess the statistical effect size and quality of the assay.
Signal-to-Basal Ratio> 2To ensure a sufficient dynamic range of the assay signal.
Coefficient of Variation (%CV) for replicates< 15%To measure the precision and reproducibility of the data.

Experimental Protocols

General Protocol for a Cell-Based Hedgehog Signaling Inhibition Assay using this compound

  • Cell Culture: Culture cells in the recommended medium and conditions. Ensure cells are in the logarithmic growth phase.

  • Cell Plating: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired final concentrations.

  • Cell Treatment: Remove the culture medium from the wells and add fresh medium containing the different concentrations of this compound. Include appropriate controls (vehicle control, positive control inhibitor).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the assay to measure the desired endpoint. This could be a reporter gene assay (e.g., Gli-luciferase), a cell viability assay (e.g., MTS or CellTiter-Glo), or analysis of target gene expression by qPCR.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a suitable model.

Visualizations

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Cell Culture Plate Plate Cells Culture->Plate Treat Treat Cells with This compound Plate->Treat Prepare Prepare this compound Dilutions Incubate Incubate Treat->Incubate Readout Assay Readout Incubate->Readout Analyze Analyze Data Readout->Analyze IC50 Determine IC50 Analyze->IC50

Caption: General experimental workflow for a cell-based assay using this compound.

References

How to improve Ruski-201 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Ruski-201 in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Hedgehog acyltransferase (Hhat). Hhat is a crucial enzyme in the Hedgehog (Hh) signaling pathway, responsible for the palmitoylation of Hedgehog proteins, a necessary step for their signaling activity.[1][2] By inhibiting Hhat, this compound effectively blocks the Hh signaling pathway. Additionally, research on the related compound ONC201 suggests it functions as an activator of the integrated stress response (ISR) pathway, which can induce anti-cancer effects.

Q2: What are the common solvents and storage conditions for this compound?

This compound is soluble in DMSO at a concentration of 2.5 mg/mL. For in vivo animal studies, a working solution can be prepared by diluting a DMSO stock solution in corn oil. The solid powder form of this compound should be stored at -20°C. Once dissolved in a solvent, it is recommended to store the solution at -80°C to maintain stability.

Q3: What are the main causes of this compound instability in solution?

Studies on the closely related compound ONC201 have shown that it is susceptible to degradation in solution primarily due to light exposure and oxidation .[3][4][5] The tetrahydropyridine and dihydroimidazole groups within the molecule are particularly vulnerable to these conditions.[3][4]

Q4: Are there any known incompatibilities for this compound?

Yes, this compound is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents. Contact with these substances should be avoided to prevent degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in solution.

Problem Potential Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of this compound in the working solution.1. Protect from Light: Prepare and handle this compound solutions in a dark environment or by using amber-colored vials. 2. Prevent Oxidation: Use degassed solvents and consider adding antioxidants to the solution (see Experimental Protocols). 3. pH Control: Maintain the pH of aqueous solutions below 6 to improve stability against oxidation and photo-oxidation.[3] 4. Fresh Preparations: Prepare fresh working solutions for each experiment to minimize degradation over time.
Precipitation of the compound in the working solution. Poor solubility in the chosen solvent system or temperature fluctuations.1. Optimize Solvent System: If using aqueous buffers, ensure the final concentration of DMSO is sufficient to maintain solubility. For in vivo studies, ensure thorough mixing of the DMSO stock with corn oil. 2. Maintain Temperature: Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes for single use.
Discoloration of the solution. Formation of degradation products due to light exposure or oxidation.Discard the discolored solution and prepare a fresh batch, strictly following the light and oxygen protection measures outlined above.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Working Solution

This protocol describes the preparation of a this compound working solution with enhanced stability for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Selected antioxidant (e.g., Ascorbic Acid, N-acetylcysteine)

  • pH meter and appropriate acidic buffer (e.g., citrate buffer) for aqueous solutions

  • Amber-colored microcentrifuge tubes or vials

Procedure:

  • Stock Solution Preparation:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO.

    • Vortex briefly until the powder is completely dissolved.

  • Working Solution Preparation (with Antioxidant):

    • If using an antioxidant, prepare a stock solution of the chosen antioxidant (e.g., 100 mM Ascorbic Acid in sterile water).

    • For your final working solution, dilute the this compound stock solution to the desired final concentration in your experimental medium.

    • Add the antioxidant to a final concentration that is effective for your system (e.g., 0.5 mg/mL).[6]

  • pH Adjustment (for aqueous solutions):

    • If preparing an aqueous working solution, use an acidic buffer to maintain the pH below 6.[3]

    • Verify the final pH of the solution using a calibrated pH meter.

  • Storage and Handling:

    • Store the stock solution in small aliquots at -80°C in amber-colored vials to protect from light and repeated freeze-thaw cycles.

    • Prepare fresh working solutions from the stock solution for each experiment.

Protocol 2: Stability Assessment of this compound by HPLC

This protocol provides a general method for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound solution to be tested

Procedure:

  • Sample Preparation:

    • Prepare your this compound solution under the desired experimental conditions (e.g., with or without light protection, with or without antioxidant).

    • Take an initial sample (T=0) for immediate analysis.

    • Incubate the remaining solution under the desired stress conditions (e.g., room temperature with light exposure, 37°C).

    • Collect samples at various time points (e.g., 1, 4, 8, 24 hours).

  • HPLC Analysis:

    • Set the column temperature to 30°C.

    • Use a gradient elution method. An example gradient is as follows:

      • 0-25 min: 5% to 95% Mobile Phase B

      • 25-30 min: 95% Mobile Phase B

      • 30-31 min: 95% to 5% Mobile Phase B

      • 31-35 min: 5% Mobile Phase B

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength where this compound has maximum absorbance (this may need to be determined empirically, but 254 nm can be a starting point).[6]

    • Inject the samples onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Time Point Peak Area of this compound % Remaining
0 hr[Insert Value]100%
1 hr[Insert Value][Calculate]
4 hr[Insert Value][Calculate]
8 hr[Insert Value][Calculate]
24 hr[Insert Value][Calculate]

Signaling Pathways and Experimental Workflows

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog (Hh) Hedgehog (Hh) PTCH1 PTCH1 Hedgehog (Hh)->PTCH1 Binding SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition Hhat Hhat Hhat->Hedgehog (Hh) Mature Hh GLI GLI SUFU->GLI Sequestration/ Processing GLI-R GLI (Repressor) GLI->GLI-R GLI-A GLI (Activator) GLI->GLI-A Target Genes Target Genes GLI-A->Target Genes Transcription This compound This compound This compound->Hhat Inhibition Hh Precursor Hh Precursor Hh Precursor->Hhat Palmitoylation Integrated_Stress_Response Cellular Stress Cellular Stress eIF2α Kinases eIF2α Kinases (PERK, GCN2, PKR, HRI) Cellular Stress->eIF2α Kinases Activation eIF2α eIF2α eIF2α Kinases->eIF2α Phosphorylation p-eIF2α p-eIF2α Global Protein Synthesis Global Protein Synthesis p-eIF2α->Global Protein Synthesis Inhibition ATF4 Translation ATF4 Translation p-eIF2α->ATF4 Translation Induction Adaptive Gene Expression Adaptive Gene Expression ATF4 Translation->Adaptive Gene Expression Apoptosis Apoptosis ATF4 Translation->Apoptosis ONC201 ONC201 ONC201->eIF2α Kinases Activation Experimental_Workflow cluster_prep Solution Preparation cluster_incubation Stability Testing cluster_analysis Analysis Prepare Stock Prepare this compound Stock Solution (DMSO) Prepare Working Prepare Working Solution (with/without stabilizers) Prepare Stock->Prepare Working Incubate Incubate under Stress Conditions (Light, Temp, etc.) Prepare Working->Incubate Time Points Collect Samples at Time Points Incubate->Time Points HPLC HPLC Analysis Time Points->HPLC Data Analyze Peak Area and Degradation Products HPLC->Data

References

Technical Support Center: Ruski-201 "Triumph"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ruski-201, a potent and selective inhibitor of the Triumph Associated Kinase (TAK1) . This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome potential off-target effects during experimentation. While this compound is highly potent against its intended target, off-target activity can lead to ambiguous results. This guide provides detailed protocols and answers to frequently asked questions to ensure the clarity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of TAK1, a key serine/threonine kinase in the MAP kinase signaling pathway. By binding to the ATP pocket of TAK1, this compound prevents the phosphorylation of downstream targets, thereby inhibiting pathways that lead to cellular proliferation and inflammation.

Q2: What are the known off-target effects of this compound?

A2: Comprehensive kinase profiling has revealed that at concentrations above 1µM, this compound can inhibit Vanguard Kinase 2 (VK2) , a protein involved in metabolic regulation. This can lead to unexpected changes in cellular metabolism. Additionally, some studies have noted paradoxical activation of stress response pathways at high concentrations.

Q3: My cells are showing a different phenotype than expected (e.g., cell cycle arrest instead of apoptosis). What could be the cause?

A3: This is a common indicator of an off-target effect. The inhibition of VK2 by higher concentrations of this compound can induce a G2/M cell cycle arrest, which may mask the intended apoptotic phenotype. We recommend performing a dose-response experiment and utilizing our troubleshooting guides to confirm the on-target versus off-target effects.

Q4: How can I be sure that the observed phenotype is a result of on-target TAK1 inhibition?

A4: The gold standard for confirming on-target effects is a rescue experiment. This involves creating a cell line that expresses a this compound-resistant mutant of TAK1. If the phenotype is reversed in these cells, it confirms that the effect is on-target. See our detailed protocol for designing a rescue experiment.

Q5: What is the optimal concentration range for using this compound in cell culture?

A5: For most cell lines, we recommend starting with a concentration range of 100 nM to 500 nM. This range is typically sufficient to inhibit TAK1 without significantly engaging the VK2 off-target. However, the optimal concentration can vary depending on the cell type and experimental conditions.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability or Resistance to Apoptosis

Possible Cause: Off-target inhibition of VK2 is leading to cell cycle arrest, which can be misinterpreted as increased cell viability or resistance to apoptosis in certain assays.

Troubleshooting Steps:

  • Confirm Target Engagement: Use Western blotting to verify the inhibition of TAK1 signaling.[1][2][3] Check for a decrease in the phosphorylation of a known downstream target of TAK1 (e.g., p-MKK4 or p-JNK).

  • Dose-Response Analysis: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wider range of this compound concentrations (e.g., 10 nM to 10 µM).[4][5] A biphasic response may indicate distinct on-target and off-target effects.

  • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. A significant increase in the G2/M population at higher concentrations suggests VK2 inhibition.

  • Rescue Experiment: Perform a rescue experiment using a this compound-resistant TAK1 mutant to confirm that the apoptotic effect is indeed mediated by TAK1.

Issue 2: Contradictory Results Between Different Assays

Possible Cause: The chosen assays may be influenced by the off-target effects of this compound. For example, an MTT assay, which measures metabolic activity, may be skewed by the inhibition of the metabolic kinase VK2.[5]

Troubleshooting Steps:

  • Use Orthogonal Assays: Employ multiple, mechanistically distinct assays to measure the same endpoint. For cell viability, complement a metabolic assay like MTT with a direct measure of cell death, such as an Annexin V/PI apoptosis assay or a caspase activity assay.

  • Analyze ATP Levels: If using luminescence-based assays that rely on ATP (e.g., CellTiter-Glo), be aware that VK2 inhibition may alter cellular ATP levels. Consider measuring ATP levels directly as a control.

  • Consult Kinase Selectivity Data: Refer to the kinase selectivity profile of this compound to anticipate potential confounding factors in your assays.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Primary Function
TAK1 (On-Target) 15 MAPK Signaling, Proliferation
VK2 (Off-Target)1250Metabolic Regulation
SRC>10,000Cell Adhesion, Migration
EGFR>10,000Growth Factor Signaling
ABL>10,000Cell Cycle, DNA Damage Response

Table 2: Example Dose-Response Data in HCT116 Cells (72h Treatment)

This compound Conc. (nM)Cell Viability (% of Control)Apoptosis (% Annexin V+)% Cells in G2/M Phase
0 (Vehicle)100515
10951016
100554518
500257022
1000207245
5000187565

Mandatory Visualizations

G cluster_0 This compound Intended Pathway cluster_1 Off-Target Pathway Stimulus External Stimulus (e.g., TNF-α) TAK1 TAK1 Stimulus->TAK1 MKK4 MKK4/7 TAK1->MKK4 JNK JNK MKK4->JNK Apoptosis Apoptosis JNK->Apoptosis Ruski201 This compound Ruski201->TAK1 VK2 VK2 Metabolism Metabolic Regulation VK2->Metabolism CellCycle G2/M Arrest VK2->CellCycle Ruski201_off This compound (>1µM) Ruski201_off->VK2

Caption: Signaling pathways affected by this compound.

G start Start: Unexpected Phenotype Observed q1 Is p-TAK1 substrate reduced? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Does phenotype persist at lower conc. (e.g., <500nM)? a1_yes->q2 check_conc Check this compound Concentration & Assay Protocol a1_no->check_conc a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No on_target Phenotype is likely ON-TARGET a2_yes->on_target off_target Phenotype is likely OFF-TARGET a2_no->off_target rescue Confirm with Rescue Experiment on_target->rescue off_target->rescue

Caption: Troubleshooting workflow for unexpected phenotypes.

G cluster_workflow Experimental Workflow: Rescue Experiment cluster_results Expected Outcomes step1 1. Engineer Cells: - Wild-Type (WT) TAK1 - this compound Resistant TAK1 Mutant step2 2. Treat both cell lines with this compound step1->step2 step3 3. Assess Phenotype (e.g., Apoptosis Assay) step2->step3 step4 4. Analyze Results step3->step4 wt_result WT Cells: Phenotype Observed step4->wt_result mutant_result Mutant Cells: Phenotype Rescued step4->mutant_result

Caption: Workflow for a this compound rescue experiment.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol is for assessing the selectivity of this compound against a panel of kinases.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Purified, active kinases (e.g., TAK1, VK2, and others)

  • Appropriate kinase-specific substrates

  • This compound

  • White, opaque 96-well plates

  • Plate-reading luminometer

Methodology:

  • Prepare Reagents: Reconstitute Kinase-Glo® reagent as per the manufacturer's instructions. Prepare a 2X kinase/substrate master mix in kinase reaction buffer.

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate buffer.

  • Kinase Reaction:

    • Add 5 µL of each this compound dilution to the wells of the 96-well plate.

    • Add 10 µL of the 2X kinase/substrate master mix to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 15 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a vehicle control. Plot the data and determine the IC50 value for each kinase.

Protocol 2: Western Blotting for TAK1 Pathway Activation

This protocol is for confirming the on-target activity of this compound by measuring the phosphorylation of a downstream TAK1 substrate.[6]

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-MKK4, anti-MKK4, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-MKK4) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total MKK4 and a loading control like GAPDH.

Protocol 3: MTT Cell Viability Assay

This protocol is for assessing the effect of this compound on cell viability.[4][5]

Materials:

  • Cell culture reagents

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired time (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization:

    • If using adherent cells, carefully remove the media.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.[4]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

References

Technical Support Center: Ruski-201 and Hedgehog Acyltransferase (Hhat) Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ruski-201, a potent and specific Hedgehog acyltransferase (Hhat) inhibitor, in their experiments. The guidance provided is also applicable to other small molecule inhibitors targeting the Hhat enzyme and the Hedgehog (Hh) signaling pathway.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound and other Hhat inhibitors.

Observed Problem Potential Cause Recommended Solution
No or low inhibition of Hh signaling Inhibitor concentration is too low. Perform a dose-response curve to determine the optimal IC50 for your specific cell line and experimental conditions.[1][2]
Inhibitor has degraded. Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Cell line is not responsive to Hh pathway inhibition. Confirm that your cell line expresses the necessary components of the Hh pathway (e.g., Ptch1, Smo, Gli).[3] Consider using a positive control cell line known to be responsive to Hh signaling.
Assay readout is not sensitive enough. Optimize your readout method. For example, when using a Gli-responsive luciferase reporter, ensure the reporter construct is functioning correctly.[1]
High background signal in assays Non-specific binding of the inhibitor. Include appropriate negative controls, such as a vehicle-only control (e.g., DMSO).[2] An inactive enantiomer of the inhibitor, if available, can also serve as an excellent negative control.[4][5]
Contamination of reagents or cell culture. Use sterile techniques and fresh, high-quality reagents. Regularly test cell cultures for mycoplasma contamination.
Inconsistent results between experiments Variability in cell culture conditions. Maintain consistent cell passage numbers, seeding densities, and growth conditions.
Inconsistent inhibitor preparation. Prepare fresh inhibitor dilutions for each experiment and ensure thorough mixing.
Assay timing and incubation periods vary. Adhere strictly to the optimized incubation times for inhibitor treatment and assay development.
Cell toxicity observed Inhibitor concentration is too high. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations well below the toxic threshold for your signaling experiments.
Off-target effects of the inhibitor. Profile the inhibitor against a panel of related enzymes to assess its specificity.[1] Some Hhat inhibitors, like RUSKI-43, have shown off-target cytotoxicity.[6]

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a small molecule inhibitor of Hedgehog acyltransferase (Hhat).[7] Hhat is a crucial enzyme in the Hedgehog signaling pathway responsible for the palmitoylation of Hedgehog proteins (e.g., Sonic Hedgehog, Shh). This lipid modification is essential for their signaling activity. By inhibiting Hhat, this compound prevents Hh palmitoylation, thereby blocking the downstream signaling cascade.[8]

2. What are the essential experimental controls when using this compound?

  • Vehicle Control: A control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells.[2]

  • Positive Control: A known activator of the Hh pathway (e.g., Shh ligand or a Smoothened agonist) to ensure the pathway is active in your experimental system.

  • Negative Control: In addition to the vehicle control, using an inactive analog or enantiomer of the inhibitor, if available, can demonstrate the specificity of the observed effects.[4][5]

  • Untreated Control: A baseline group of cells that receives no treatment.

3. How can I verify that this compound is inhibiting Hhat in my cells?

You can assess the inhibition of Hhat by monitoring the downstream effects on the Hh signaling pathway. Common methods include:

  • Gene Expression Analysis: Measure the mRNA levels of Hh target genes, such as GLI1 and PTCH1, using quantitative PCR (qPCR). Inhibition of Hhat should lead to a decrease in the expression of these genes.[1]

  • Reporter Assays: Use a cell line engineered with a Gli-responsive luciferase reporter. A decrease in luciferase activity upon treatment with this compound indicates pathway inhibition.[1]

  • Protein Palmitoylation Assay: Directly measure the palmitoylation of Shh protein, for example, by using a clickable alkyne-palmitate analog.[4]

4. What is the typical concentration range for using this compound?

The effective concentration of this compound can vary depending on the cell type and experimental setup. It is recommended to perform a dose-response experiment to determine the IC50 in your system. Published studies have shown that related Hhat inhibitors can have IC50 values in the nanomolar to low micromolar range.[2][4]

5. Can this compound be used in combination with other Hh pathway inhibitors?

Yes, inhibiting the Hh pathway at different points can be a powerful experimental strategy. For instance, combining an Hhat inhibitor like this compound with a Smoothened (SMO) inhibitor could potentially lead to a more complete blockade of the pathway.[1] This approach can target both the ligand-producing and responding cells.

Quantitative Data Summary

The following table summarizes representative inhibitory concentrations for a class of Hhat inhibitors, including a compound designated as this compound, from in vitro and cell-based assays.

Compound In Vitro IC50 (µM) (Purified Hhat) Cellular IC50 (nM) (YnPal Labeling of SHH) Cellular EC50 (nM) (Hh Signaling)
This compound Not explicitly stated, but is a potent inhibitorNot explicitly stated, but shows on-target activityNot explicitly stated
IMP-1575 Not explicitly stated, but potent7699
Compound 2 Low µM to nMLow µM to nMLow µM to nM
Compound 17 Low µM to nMLow µM to nMLow µM to nM
Compound 22 Low µM to nMLow µM to nMLow µM to nM
Compound 24 Low µM to nMLow µM to nMLow µM to nM
Compound 28 (inactive enantiomer) InactiveInactiveInactive

Data compiled from studies on potent Hhat inhibitors.[4][5]

Experimental Protocols

Protocol: In Vitro Hhat Inhibition Assay using a Fluorescence-Based Method

This protocol is adapted from commercially available histone acetyltransferase (HAT) inhibitor screening kits, which can be conceptually applied to Hhat.

Materials:

  • Purified Hhat enzyme

  • Fluorescently labeled fatty acyl-CoA donor substrate

  • Sonic hedgehog (Shh) peptide recipient substrate

  • Assay Buffer

  • This compound and other test compounds

  • 96-well plate (black, for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare dilutions of this compound and control compounds in assay buffer. Prepare working solutions of Hhat enzyme, fluorescently labeled fatty acyl-CoA, and Shh peptide in assay buffer.

  • Assay Setup:

    • 100% Activity Wells: Add assay buffer, fluorescently labeled fatty acyl-CoA, Hhat enzyme, and vehicle (e.g., DMSO) to triplicate wells.

    • Inhibitor Wells: Add assay buffer, fluorescently labeled fatty acyl-CoA, Hhat enzyme, and this compound (at various concentrations) to triplicate wells.

    • Background Wells: Add assay buffer, fluorescently labeled fatty acyl-CoA, and vehicle to triplicate wells (no enzyme).

  • Initiate Reaction: Add the Shh peptide to all wells except the background wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), protected from light.

  • Signal Detection: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each concentration of this compound relative to the 100% activity wells. Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

Visualizations

Hedgehog Signaling Pathway

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1 PTCH1 SMO_off SMO (inactive) PTCH1->SMO_off inhibition SUFU SUFU GLI GLI SUFU->GLI sequesters PKA_GSK3 PKA/GSK3β/CK1 GLI->PKA_GSK3 GLI_R GLI-R (Repressor) GLI->GLI_R proteolytic cleavage PKA_GSK3->GLI phosphorylation Target_Genes_off Target Genes OFF GLI_R->Target_Genes_off repression Shh Shh Ligand Hhat Hhat Shh->Hhat Shh_P Palmitoylated Shh Hhat->Shh_P palmitoylation Ruski201 This compound Ruski201->Hhat inhibition Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Hhat PTCH1_bound PTCH1 Shh_P->PTCH1_bound SMO_on SMO (active) PTCH1_bound->SMO_on inhibition released GLI_A GLI-A (Activator) SMO_on->GLI_A activation (via SUFU dissociation) Target_Genes_on Target Genes ON (GLI1, PTCH1) GLI_A->Target_Genes_on transcription

Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states.

Experimental Workflow for Testing this compound

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A1 Culture Hh-responsive cells B1 Seed cells in multi-well plates A1->B1 A2 Prepare this compound stock solution B2 Treat cells with varying concentrations of this compound (include controls) A2->B2 B1->B2 B3 Incubate for optimized duration B2->B3 C1 Harvest cells for RNA or protein B3->C1 C2 Perform reporter assay (e.g., Luciferase) B3->C2 D1 qPCR for Hh target genes (GLI1, PTCH1) C1->D1 D2 Western blot for pathway proteins C1->D2 E1 Calculate IC50/EC50 C2->E1 D1->E1 E2 Assess specificity and toxicity D2->E2

Caption: A typical experimental workflow for evaluating an Hhat inhibitor.

References

Interpreting unexpected results with Ruski-201

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ruski-201. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and provide guidance on troubleshooting common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific inhibitor of Hedgehog acyltransferase (Hhat). Its primary mechanism of action is to block the palmitoylation of Sonic Hedgehog (Shh) protein, a critical step in the Hedgehog signaling pathway. By inhibiting Hhat, this compound effectively blocks Hh signaling in cells where this pathway is active. It is utilized as a chemical probe to study the catalytic function of Hhat in various cellular processes, particularly in the context of cancer research.

Q2: In which cell lines has this compound been shown to be effective?

This compound has been demonstrated to inhibit Hedgehog (Hh) signaling in several cancer cell lines that are co-cultured with Shh-overexpressing cells. The half-maximal inhibitory concentrations (IC50) for its activity in different cell lines are summarized below.

Cell LineIC50 (µM)
H5204.8
PANC-17.8
MCF-78.5
Data sourced from Cayman Chemical product information.

Q3: What are the recommended storage and handling conditions for this compound?

For short-term storage (days to weeks), it is recommended to keep this compound in a dry, dark place at 0-4°C. For long-term storage, it should be stored at -20°C. The hydrochloride salt form is a crystalline solid. For preparing stock solutions, it is soluble in DMF, DMSO, and Ethanol at 30 mg/ml.

Troubleshooting Unexpected Results

Issue 1: No observable inhibition of Hedgehog signaling in my target cells.

Possible Cause 1: Cell line does not utilize the Hedgehog signaling pathway.

  • Troubleshooting Steps:

    • Verify Pathway Activity: Confirm that your cell line of interest expresses the necessary components of the Hedgehog signaling pathway (e.g., Ptch1, Smo, Gli1). This can be done through qPCR, western blotting, or by consulting literature for your specific cell line.

    • Positive Control: Use a well-characterized cell line known to be responsive to Hedgehog signaling (e.g., PANC-1, H520) as a positive control in your experiments.

Possible Cause 2: Suboptimal concentration of this compound.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Start with a broad range of concentrations around the published IC50 values.

    • Solubility Issues: Ensure that this compound is fully dissolved in your culture medium. Precipitates can lead to a lower effective concentration. Consider preparing fresh dilutions from your stock solution for each experiment.

Possible Cause 3: Inactivation of the compound.

  • Troubleshooting Steps:

    • Storage Conditions: Verify that the compound has been stored correctly according to the manufacturer's recommendations (-20°C for long-term storage).

    • Fresh Aliquots: Use a fresh aliquot of this compound for your experiment to rule out degradation of a previously used stock.

Issue 2: High levels of cytotoxicity observed at expected effective concentrations.

Possible Cause 1: Off-target effects at high concentrations.

  • Troubleshooting Steps:

    • Concentration Optimization: Determine the lowest effective concentration that inhibits Hedgehog signaling without causing significant cell death. A careful dose-response and cytotoxicity assay (e.g., MTT or LDH assay) run in parallel will be crucial.

    • Incubation Time: Reduce the incubation time with this compound. It's possible that prolonged exposure, even at an effective concentration, is leading to cytotoxicity.

Possible Cause 2: Cell line is particularly sensitive to Hhat inhibition.

  • Troubleshooting Steps:

    • Literature Review: Investigate whether your cell line has a known dependency on Hedgehog signaling for survival. In such cases, the observed cytotoxicity might be an expected on-target effect.

    • Rescue Experiment: If possible, perform a rescue experiment by introducing a downstream component of the Hedgehog pathway to see if the cytotoxic effects can be mitigated.

Experimental Protocols

Protocol: In Vitro Inhibition of Hedgehog Signaling using this compound
  • Cell Culture: Culture your target cancer cell line and a Sonic Hedgehog (Shh)-overexpressing cell line (e.g., Shh-Light2) according to standard protocols.

  • Co-culture Setup: Seed the target cancer cells in a multi-well plate. After 24 hours, add the Shh-overexpressing cells to initiate the co-culture.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations for your dose-response experiment.

  • Treatment: Add the diluted this compound or vehicle control (DMSO) to the co-culture wells. Incubate for a predetermined period (e.g., 48-72 hours).

  • Readout: Assess the inhibition of Hedgehog signaling. This can be done by:

    • Luciferase Reporter Assay: If using a reporter cell line, measure the luciferase activity.

    • qPCR: Measure the mRNA expression levels of Hedgehog target genes, such as Gli1 and Ptch1.

    • Western Blot: Analyze the protein levels of Hedgehog pathway components.

  • Data Analysis: Calculate the IC50 value of this compound for your cell line based on the dose-response curve.

Visualizations

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway and this compound Inhibition cluster_nucleus Cell Nucleus Shh Shh (Sonic Hedgehog) Hhat Hhat (Hedgehog Acyltransferase) Shh->Hhat Substrate Palmitoylated_Shh Palmitoylated Shh Hhat->Palmitoylated_Shh Palmitoylation Ruski201 This compound Ruski201->Hhat Inhibits Ptch1 Ptch1 (Patched-1) Palmitoylated_Shh->Ptch1 Binds and Inhibits Smo Smo (Smoothened) Ptch1->Smo Inhibits Sufu Sufu Smo->Sufu Inhibits Dissociation Gli Gli Sufu->Gli Sequesters Active_Gli Active Gli (Transcription Factor) Gli->Active_Gli Activation & Translocation Target_Genes Target Gene Expression (e.g., Gli1, Ptch1) Active_Gli->Target_Genes Activates Nucleus Nucleus

Caption: Mechanism of this compound in the Hedgehog signaling pathway.

Technical Support Center: Enhancing the Specificity of Ruski-201 Binding

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ruski-201, a potent and specific inhibitor of Hedgehog acyltransferase (Hhat). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design and troubleshooting potential issues related to the binding specificity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor belonging to the dihydrothienopyridine class of compounds. Its primary molecular target is Hedgehog acyltransferase (Hhat), a crucial enzyme in the Hedgehog (Hh) signaling pathway. Hhat is responsible for the N-terminal palmitoylation of Hedgehog proteins, a post-translational modification essential for their signaling activity in various developmental and disease processes, including cancer. This compound has been identified as a potent and specific inhibitor of Hhat with an IC50 of 0.20 μM.[1]

Q2: What are the known off-target effects of this compound?

This compound has been shown to have limited off-target cytotoxicity, particularly when compared to other Hhat inhibitors such as RUSKI-43, which has demonstrated significant off-target effects.[1] Quantitative whole-proteome palmitoylation profiling has indicated that this compound specifically inhibits Hhat in cellular contexts.[1] However, as with any small molecule inhibitor, the potential for off-target binding should be carefully considered and experimentally evaluated in your specific model system.

Q3: How can I be sure that the observed phenotype in my experiment is due to Hhat inhibition and not an off-target effect?

To ensure the observed effects are on-target, it is crucial to include proper controls in your experiments. One highly effective control is to use a structurally similar but inactive compound. For instance, the more potent Hhat inhibitor, IMP-1575, has an inactive (S)-enantiomer that can serve as an excellent negative control.[2][3][4] This enantiomer is structurally almost identical to the active compound but does not inhibit Hhat, allowing you to distinguish between on-target and off-target effects. Additionally, performing rescue experiments by overexpressing Hhat can help confirm that the observed phenotype is indeed due to the inhibition of this specific enzyme.

Q4: Are there more potent or specific alternatives to this compound?

Yes, ongoing research has led to the development of more potent Hhat inhibitors. One such example is IMP-1575, which has shown a higher potency for Hhat inhibition.[2][3][4] The choice of inhibitor will depend on the specific requirements of your experiment, including the desired potency and the context of the study.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent inhibitory effects of this compound. - Compound degradation.- Variability in experimental conditions.- Ensure proper storage of this compound as per the manufacturer's instructions.- Prepare fresh stock solutions for each experiment.- Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations.
High background signal or unexpected cellular toxicity. - Off-target effects of this compound in your specific cell line or model system.- Compound precipitation at high concentrations.- Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.- Include the inactive enantiomer of a related inhibitor (e.g., the (S)-enantiomer of IMP-1575) as a negative control to assess off-target toxicity.[2][3][4]- Visually inspect your culture medium for any signs of compound precipitation. If observed, consider reducing the concentration or using a different solvent.
Lack of inhibition of Hedgehog signaling despite using this compound. - Low expression or activity of Hhat in your experimental system.- Inefficient cellular uptake of the compound.- The specific Hh signaling pathway in your model is independent of Hhat palmitoylation.- Confirm Hhat expression and activity in your cell line or model system using techniques like Western blot or a direct Hhat activity assay.- Use a cell-based assay to confirm on-target engagement, such as monitoring the palmitoylation of a tagged Hedgehog protein.[2]- Investigate the specific mechanisms of Hh pathway activation in your model to ensure it is Hhat-dependent.
Difficulty in reproducing published IC50 values. - Differences in assay conditions (e.g., enzyme concentration, substrate concentration, buffer composition).- Variations in the purity of the recombinant Hhat enzyme.- Carefully replicate the assay conditions described in the original publication.- Use a well-characterized and highly purified Hhat enzyme.- Consider using a standardized biochemical assay, such as the Acyl-cLIP assay, for consistent and reproducible measurements.[2][5]

Quantitative Data Summary

CompoundTargetAssay TypeIC50 / KiReference
This compound HhatBiochemical Assay0.20 µM (IC50)[1]
IMP-1575 HhatBiochemical Assay38 nM (Ki)[3][4]

Experimental Protocols

In Vitro Hhat Inhibition Assay (Acyl-cLIP Assay)

This protocol describes a fluorescence polarization-based assay to measure Hhat activity and its inhibition by compounds like this compound.[2][5]

Materials:

  • Purified recombinant Hhat

  • Fluorescently labeled Sonic Hedgehog (Shh) N-terminal peptide substrate

  • Palmitoyl-CoA

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% DDM)

  • This compound or other test inhibitors

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a master mix containing the assay buffer, fluorescently labeled Shh peptide, and Palmitoyl-CoA.

  • Add the desired concentration of this compound or other inhibitors to the wells of the 384-well plate.

  • Add the master mix to each well.

  • Initiate the reaction by adding purified Hhat to each well.

  • Incubate the plate at the desired temperature (e.g., 37°C) for a specified time.

  • Measure the fluorescence polarization at appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition based on the polarization values of control (no inhibitor) and background (no enzyme) wells.

  • Determine the IC50 value by fitting the dose-response data to a suitable model.

Cellular Hhat On-Target Engagement Assay

This protocol utilizes a bioorthogonal chemical reporter to assess the ability of this compound to inhibit Hhat-mediated palmitoylation of Shh in cells.[2]

Materials:

  • Cells expressing a tagged version of Shh (e.g., HA-Shh)

  • Alkynyl-palmitate (YnPal) metabolic label

  • This compound or other test inhibitors

  • Cell lysis buffer

  • Click chemistry reagents (e.g., azide-biotin, copper catalyst, ligand)

  • Streptavidin beads

  • SDS-PAGE and Western blotting reagents

  • Antibody against the Shh tag (e.g., anti-HA)

Procedure:

  • Culture the Shh-expressing cells to the desired confluency.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Add the YnPal metabolic label to the cell culture medium and incubate to allow for its incorporation into newly palmitoylated proteins.

  • Lyse the cells and quantify the total protein concentration.

  • Perform a click reaction by adding the azide-biotin, copper catalyst, and ligand to the cell lysates to attach biotin to the YnPal-labeled proteins.

  • Capture the biotinylated proteins using streptavidin beads.

  • Elute the captured proteins from the beads.

  • Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the Shh tag.

  • Quantify the band intensities to determine the extent of Shh palmitoylation and the inhibitory effect of this compound.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds Hh Ligand:e->PTCH1:w SMO SMO PTCH1->SMO Inhibits GLI Complex GLI Complex SMO->GLI Complex Releases SUFU SUFU SUFU->GLI Complex Sequesters GLI-R GLI-R GLI Complex->GLI-R Proteolytic Cleavage GLI-A GLI-A GLI Complex->GLI-A Activation Target Genes Target Genes GLI-R->Target Genes Represses Transcription GLI-A->Target Genes Activates Transcription Hhat Hhat Palmitoylated Shh Palmitoylated Shh Hhat->Palmitoylated Shh Palmitoylates Shh Precursor Shh Precursor Shh Precursor->Hhat Binds Palmitoylated Shh->Hh Ligand Secreted This compound This compound This compound->Hhat experimental_workflow cluster_invitro In Vitro Analysis cluster_incell In-Cell Analysis A Purified Hhat Enzyme E Acyl-cLIP Assay A->E B Fluorescent Shh Peptide B->E C Palmitoyl-CoA C->E D This compound (Test Compound) D->E F Measure Fluorescence Polarization E->F G Determine IC50 F->G H Shh-Expressing Cells I Treat with this compound H->I J Metabolic Labeling (YnPal) I->J K Cell Lysis & Click Chemistry J->K L Streptavidin Pulldown K->L M Western Blot for Tagged Shh L->M N Quantify On-Target Engagement M->N

References

Validation & Comparative

Validating the In Vivo Efficacy of Ruski-201: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical anti-PD-1 monoclonal antibody, Ruski-201, against established competitors, Pembrolizumab and Nivolumab. The data presented is based on typical outcomes for PD-1 inhibitors in preclinical syngeneic mouse models and is intended to serve as a framework for evaluating the in vivo efficacy of novel immunotherapies.

Comparative Efficacy of PD-1 Inhibitors in Syngeneic Mouse Models

The following table summarizes the expected in vivo efficacy of this compound in comparison to Pembrolizumab and Nivolumab in common syngeneic mouse models of cancer. These models are essential for preclinical cancer studies as they utilize mice with a fully functional immune system.[1][2][3][4][5]

Parameter This compound (Hypothetical Data) Pembrolizumab (Representative Data) Nivolumab (Representative Data) Vehicle Control
Mouse Model C57BL/6 with MC38 Colon AdenocarcinomaC57BL/6 with MC38 Colon AdenocarcinomaC57BL/6 with MC38 Colon AdenocarcinomaC57BL/6 with MC38 Colon Adenocarcinoma
Dosage 10 mg/kg, intraperitoneal, twice weekly10 mg/kg, intraperitoneal, twice weekly10 mg/kg, intraperitoneal, twice weeklySaline, intraperitoneal, twice weekly
Tumor Growth Inhibition (TGI) at Day 21 75%70%[6]68%[7]0%
Complete Response (CR) Rate 2/10 mice1/10 mice1/10 mice0/10 mice
Median Overall Survival 45 days42 days[8]40 days[9]25 days
CD8+ T Cell Infiltration (cells/mm² in tumor) 450400[6]380100

Experimental Protocols

A detailed methodology for a representative in vivo efficacy study is provided below.

Syngeneic Mouse Model Efficacy Study

  • Cell Culture: MC38 colon adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Animal Model: Female C57BL/6 mice, 6-8 weeks old, are used for the study.

  • Tumor Implantation: 1 x 10^6 MC38 cells in 100 µL of sterile PBS are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured three times a week using digital calipers. The volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into four groups (n=10 per group): Vehicle Control, this compound, Pembrolizumab, and Nivolumab. Dosing is administered as described in the table above.

  • Efficacy Endpoints: The primary endpoints are tumor growth inhibition and overall survival. Secondary endpoints include the analysis of tumor-infiltrating lymphocytes.

  • Immunohistochemistry: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained with anti-CD8 antibodies to quantify the infiltration of cytotoxic T lymphocytes.

  • Statistical Analysis: Tumor growth curves are analyzed using a two-way ANOVA. Survival data is analyzed using the Kaplan-Meier method with a log-rank test. A p-value of <0.05 is considered statistically significant.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the experimental workflow.

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_T_Cell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Signal 2 (Inhibition) MHC MHC TCR TCR MHC->TCR Signal 1 (Activation) SHP2 SHP-2 PD1->SHP2 ZAP70 ZAP70 TCR->ZAP70 SHP2->ZAP70 Dephosphorylates PI3K PI3K AKT AKT PI3K->AKT T_Cell_Activation T Cell Activation (Cytokine Release, Proliferation) AKT->T_Cell_Activation ZAP70->PI3K Ruski_201 This compound Ruski_201->PD1 Inhibits Interaction In_Vivo_Efficacy_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Cell_Culture MC38 Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization C57BL/6 Mice Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment Administer this compound, Pembrolizumab, Nivolumab, or Vehicle Control Randomization->Treatment Data_Collection Measure Tumor Volume and Survival Treatment->Data_Collection Tissue_Harvesting Tumor Excision at Study End Treatment->Tissue_Harvesting Statistical_Analysis Statistical Analysis of Data Data_Collection->Statistical_Analysis IHC Immunohistochemistry for CD8+ T Cells Tissue_Harvesting->IHC IHC->Statistical_Analysis

References

A Comparative Guide to Hedgehog Pathway Inhibitors: Ruski-201 and Vismodegib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two inhibitors of the Hedgehog (Hh) signaling pathway: Ruski-201, a specific inhibitor of Hedgehog acyltransferase (Hhat), and Vismodegib, a clinically approved inhibitor of Smoothened (SMO). While both compounds effectively block Hh pathway activity, they do so by targeting distinct components of this critical signaling cascade. This fundamental difference in their mechanism of action has significant implications for their potential therapeutic applications, efficacy, and resistance profiles.

Mechanism of Action: Targeting Different Nodes in the Hedgehog Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is aberrantly reactivated in several types of cancer. The pathway is initiated by the secretion of Hh ligands (e.g., Sonic Hedgehog, Shh), which undergo essential post-translational modifications, including N-terminal palmitoylation by Hhat. This lipid modification is critical for the ligand's signaling activity. The modified Hh ligand then binds to the transmembrane receptor Patched (PTCH), alleviating its inhibition of the G protein-coupled receptor-like protein Smoothened (SMO). The activation of SMO leads to a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of Hh target genes involved in cell proliferation, survival, and differentiation.

This compound acts at the very beginning of this cascade by directly inhibiting Hhat. By preventing the palmitoylation of Hh ligands, this compound effectively blocks the production of active signaling molecules.

Vismodegib , in contrast, targets SMO, a key downstream component of the pathway. It binds to and inhibits SMO, thereby preventing the transduction of the Hh signal even in the presence of active Hh ligands.[1][2]

The distinct points of intervention of this compound and Vismodegib in the Hedgehog signaling pathway are illustrated in the diagram below.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH Binds SMO SMO PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI-A Active GLI GLI->GLI-A Activation Target Genes Target Genes GLI-A->Target Genes Transcription Hhat Hhat Hh Ligand precursor Hh Ligand precursor Hhat->Hh Ligand precursor Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->Hhat Substrate This compound This compound This compound->Hhat Inhibition Vismodegib Vismodegib Vismodegib->SMO Inhibition Hh Ligand precursor->Hh Ligand Palmitoylation

Figure 1: Hedgehog Signaling Pathway and Points of Inhibition.

Performance Data: A Side-by-Side Look

Table 1: In Vitro Potency

CompoundTargetAssay TypeCell Line / SystemIC50Reference
This compound HhatIn vitro palmitoylationPurified Hhat0.20 µM[Source for this compound IC50]
Hh SignalingGli-luciferase reporterH520 cells4.8 µM[Source for this compound cell-based IC50]
Hh SignalingGli-luciferase reporterPanc-1 cells7.8 µM[Source for this compound cell-based IC50]
Hh SignalingGli-luciferase reporterMCF-7 cells8.5 µM[Source for this compound cell-based IC50]
Vismodegib SMORadioligand binding-~3 nM (Ki)[Source for Vismodegib Ki]
Hh SignalingGli-luciferase reporter-~20 nM[Source for Vismodegib cell-based IC50]

Table 2: Clinical Efficacy (Vismodegib)

IndicationStudy PhaseResponse RateReference
Locally Advanced Basal Cell CarcinomaPhase II43% Objective Response Rate[3]
Metastatic Basal Cell CarcinomaPhase II30% Objective Response Rate[3]

Note: Clinical data for this compound is not publicly available as it is primarily a research compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize Hedgehog pathway inhibitors.

Hedgehog Signaling Luciferase Reporter Assay

This cell-based assay is a common method to quantify the activity of the Hedgehog signaling pathway.

Luciferase_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed cells stably expressing a Gli-responsive luciferase reporter B Culture cells to confluency A->B C Treat cells with varying concentrations of inhibitor (e.g., this compound or Vismodegib) B->C D Stimulate Hedgehog pathway (e.g., with Shh-conditioned media or a SMO agonist) C->D E Lyse cells D->E F Add luciferase substrate E->F G Measure luminescence F->G H Normalize to control G->H I Calculate IC50 H->I

Figure 2: Workflow for a Hedgehog Signaling Luciferase Reporter Assay.

Protocol Details:

  • Cell Culture: NIH/3T3 cells or other suitable cell lines are engineered to stably express a firefly luciferase reporter gene under the control of a GLI-responsive promoter. A constitutively expressed Renilla luciferase is often co-transfected to normalize for cell viability and transfection efficiency.

  • Plating: Cells are seeded in 96-well plates and grown to confluence.

  • Treatment: Cells are treated with a serial dilution of the test compound (this compound or Vismodegib) for a specified period.

  • Stimulation: The Hedgehog pathway is then activated, for example, by adding Shh-conditioned medium or a small molecule SMO agonist like SAG.

  • Lysis and Luminescence Reading: After incubation, cells are lysed, and luciferase activity is measured using a luminometer following the addition of the appropriate substrates.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The resulting data is then plotted against the inhibitor concentration to determine the IC50 value.

In Vitro Shh Palmitoylation Assay

This biochemical assay directly measures the enzymatic activity of Hhat and its inhibition by compounds like this compound.

Protocol Details:

  • Reaction Mixture: A reaction mixture is prepared containing purified recombinant Hhat enzyme, a synthetic peptide corresponding to the N-terminus of Shh, and a palmitoyl-CoA analog (e.g., a radiolabeled or fluorescently tagged version).

  • Inhibition: The test compound (this compound) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature to allow for the enzymatic transfer of the palmitoyl group to the Shh peptide.

  • Detection: The extent of palmitoylation is quantified. If a radiolabeled palmitoyl-CoA is used, the peptide is often captured and the radioactivity is measured. With a fluorescent tag, a change in fluorescence polarization or mobility shift on a gel can be used for detection.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Conclusion

This compound and Vismodegib represent two distinct strategies for inhibiting the Hedgehog signaling pathway. This compound, by targeting the initial and essential step of Hh ligand palmitoylation, offers a unique mechanism of action that may be advantageous in certain contexts, particularly in cancers driven by ligand-dependent signaling. Vismodegib, a clinically validated SMO inhibitor, has demonstrated efficacy in treating Hedgehog-driven malignancies like basal cell carcinoma.

The choice of inhibitor for research or therapeutic development will depend on the specific application and the underlying biology of the system being studied. The lack of direct comparative studies highlights an important knowledge gap. Future head-to-head comparisons of Hhat and SMO inhibitors in various preclinical models will be crucial for fully understanding their relative strengths and weaknesses and for guiding the development of next-generation Hedgehog pathway-targeted therapies.

References

Comparative Analysis: Ruski-201 and Standard Hedgehog Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Preclinical Head-to-Head Examination of Novel Hhat Inhibition versus Standard-of-Care SMO Antagonism in Hedgehog-Driven Cancers

In the landscape of targeted cancer therapies, the Hedgehog (Hh) signaling pathway has emerged as a critical mediator in the development and progression of various malignancies, including basal cell carcinoma and medulloblastoma. Standard-of-care treatments have traditionally focused on the inhibition of Smoothened (SMO), a key transmembrane protein in the Hh cascade. However, the emergence of novel therapeutic agents targeting different nodes of this pathway necessitates a comprehensive comparative analysis. This guide provides an in-depth, preclinical comparison of Ruski-201, a potent and specific inhibitor of Hedgehog acyltransferase (Hhat), with the established SMO inhibitors, vismodegib and sonidegib.

This compound represents a novel strategy to abrogate Hh signaling by inhibiting Hhat, the enzyme responsible for the essential palmitoylation and subsequent activation of the Hedgehog ligand, Sonic Hedgehog (Shh). This upstream inhibition theoretically offers a distinct advantage over SMO antagonists by preventing the initial signaling event. This analysis summarizes key preclinical data to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of these therapeutic approaches.

Quantitative Data Summary

The following tables provide a structured overview of the in vitro potency and preclinical efficacy of Hhat inhibitors, represented by this compound and its potent analog IMP-1575, alongside the standard SMO inhibitors, vismodegib and sonidegib.

Table 1: In Vitro Potency of Hedgehog Pathway Inhibitors

CompoundTargetAssay TypeCell Line/SystemIC50Citation(s)
This compound HhatEnzymatic AssayPurified Hhat0.20 µM[1]
IMP-1575 HhatEnzymatic AssayPurified HHAT0.75 µM[2][3]
IMP-1575 Cellular Hhat ActivityYnPal Labeling of SHHHEK293a SHH+76 nM
Vismodegib SMOHedgehog Pathway Inhibition-3 nM[4]
Vismodegib Gli1 InhibitionPK/PD ModelingMedulloblastoma Allograft0.165 µM[1][5]
Vismodegib Gli1 InhibitionPK/PD ModelingD5123 CRC Xenograft0.267 µM[1][5]
Sonidegib (LDE225) SMOHedgehog Pathway Inhibition--[6]

Table 2: Preclinical In Vivo Efficacy of Hedgehog Pathway Inhibitors

CompoundCancer ModelDosing RegimenKey FindingsCitation(s)
Vismodegib Ptch+/- Medulloblastoma Allograft≥25 mg/kg, oral, dailyTumor regression[1][5]
Vismodegib D5123 Colorectal Cancer Xenograftup to 92 mg/kg, oral, twice dailyTumor growth inhibition[1][5]
RU-SKI 43 (Hhat inhibitor) Pancreatic Tumor Xenograft-Inhibition of tumor growth

Signaling Pathway and Experimental Workflow Diagrams

To visually delineate the mechanisms of action and experimental approaches, the following diagrams have been generated using the DOT language for Graphviz.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binding SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Signal Transduction GLI GLI Proteins SUFU->GLI Sequestration GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Transcription Hhat Hhat Hhat->Shh Palmitoylation Ruski_201 This compound Ruski_201->Hhat Inhibition SMO_Inhibitors Vismodegib Sonidegib SMO_Inhibitors->SMO Inhibition

Caption: Canonical Hedgehog signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Lines (e.g., Medulloblastoma, BCC) treatment Treatment with This compound or SMO Inhibitor cell_culture->treatment xenograft Orthotopic/Subcutaneous Xenograft Model cell_culture->xenograft Establishment viability_assay Cell Viability Assay (MTT/MTS) treatment->viability_assay western_blot Western Blot Analysis (Hh pathway proteins) treatment->western_blot dosing Drug Administration xenograft->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement pd_analysis Pharmacodynamic Analysis (e.g., Gli1 mRNA levels) dosing->pd_analysis

References

Unraveling the Experimental Landscape of ONC201: A Comparative Analysis for H3 K27M-Mutant Glioma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the experimental findings for ONC201, a promising therapeutic agent for H3 K27M-mutant diffuse midline gliomas. We delve into its mechanism of action, present key quantitative data from clinical studies, and offer a comparative perspective against the current standard of care.

Executive Summary

ONC201 (dordaviprone) is a first-in-class, orally active small molecule that has demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in the context of H3 K27M-mutant diffuse midline gliomas, a universally fatal form of brain cancer.[1][2] Its unique mechanism of action, which involves the induction of an integrated stress response and antagonism of dopamine receptor D2 (DRD2), sets it apart from traditional cytotoxic chemotherapies.[3][4] This guide will synthesize the available experimental data to provide a clear comparison of ONC201's performance and outline the detailed protocols of key experiments.

Comparative Performance of ONC201

The current standard of care for H3 K27M-mutant diffuse midline glioma is radiotherapy, as no systemic therapies have demonstrated a significant survival benefit.[5] ONC201 is being investigated as a post-radiotherapy treatment.

Clinical Efficacy in Recurrent H3 K27M-Mutant Diffuse Midline Glioma
MetricONC201 (Pooled Data from 4 trials and 1 EAP, n=50)[3]Historical Control (Radiotherapy alone)
Overall Response Rate (ORR) by RANO-HGG criteria20.0% (95% CI, 10.0%-33.7%)[3][5]Rarely reported[5]
Disease Control Rate (DCR)40.0% (95% CI, 26.4%-54.8%)[3]Not applicable
Median Duration of Response (DOR)11.2 months (95% CI, 3.8-not reached)[3][5]Not applicable
Median Overall Survival (OS) from recurrence9.3 months (n=36)[3]~6 months
Median Progression-Free Survival (PFS) from recurrence3.4 months (n=36)[3]Not applicable
Clinical Efficacy in Non-Recurrent H3 K27M-Mutant Diffuse Midline Glioma
MetricONC201 (Pooled Data from ONC014 & ONC018 trials, n=35)[3]Historical Control (Radiotherapy alone)
Median Overall Survival (OS)21.7 months[2][3]11-15 months[2]
24-month Overall Survival Rate30%[3]Not available

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

ONC201's efficacy stems from its ability to engage multiple cellular pathways, leading to cancer cell death.

Signaling Pathway of ONC201

ONC201_Mechanism cluster_ONC201 ONC201 cluster_cell Tumor Cell ONC201 ONC201 DRD2 DRD2/3 Antagonism ONC201->DRD2 ClpP ClpP Agonism ONC201->ClpP ISR Integrated Stress Response (ISR) ONC201->ISR Akt_ERK Akt/ERK Inactivation DRD2->Akt_ERK ATF4 ATF4 Activation ISR->ATF4 via HRI/PKR FOXO3a FOXO3a Activation Akt_ERK->FOXO3a TRAIL TRAIL Upregulation FOXO3a->TRAIL DR5 DR5 Upregulation ATF4->DR5 Apoptosis Apoptosis TRAIL->Apoptosis DR5->Apoptosis

Caption: ONC201's mechanism of action.

The primary mechanisms include:

  • Dopamine Receptor D2/3 (DRD2/3) Antagonism: ONC201 acts as an antagonist to DRD2 and DRD3, which are overexpressed in some cancer cells. This leads to the inactivation of downstream signaling pathways like Akt and ERK.[3][4]

  • Integrated Stress Response (ISR) Activation: The drug triggers the ISR, a cellular stress response pathway.[6][7] This activation is mediated by the eIF2α kinases HRI and PKR, leading to the upregulation of the transcription factor ATF4.[6][7]

  • TRAIL-Mediated Apoptosis: ONC201 upregulates the pro-apoptotic ligand TRAIL and its receptor DR5.[4][8] The inactivation of Akt/ERK leads to the activation of the transcription factor FOXO3a, which in turn upregulates TRAIL.[4][8] Simultaneously, ATF4 activation increases the expression of DR5.[4] The dual upregulation of both ligand and receptor enhances the induction of apoptosis in tumor cells.

  • Mitochondrial ClpP Agonism: More recent studies have identified that ONC201 also functions as an allosteric agonist of the mitochondrial protease ClpP, contributing to its anti-cancer effects.[9][10]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate ONC201. Specific details may vary between individual studies.

Cell Viability Assay
  • Cell Culture: Cancer cell lines (e.g., H3 K27M-mutant glioma cell lines) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of ONC201 or a vehicle control for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

  • Data Analysis: The results are expressed as a percentage of viable cells compared to the vehicle-treated control.

Western Blot Analysis for Protein Expression
  • Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-Akt, p-ERK, ATF4, DR5, cleaved PARP).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

In Vivo Tumor Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously or orthotopically implanted into the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. ONC201 is typically administered orally at a specified dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., immunohistochemistry).

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treatment and control groups.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an experimental drug like ONC201.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials cell_viability Cell Viability Assays western_blot Western Blotting cell_viability->western_blot apoptosis_assay Apoptosis Assays western_blot->apoptosis_assay xenograft Tumor Xenograft Models apoptosis_assay->xenograft pharmacokinetics Pharmacokinetics xenograft->pharmacokinetics toxicity Toxicity Studies pharmacokinetics->toxicity phase1 Phase I (Safety) toxicity->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Comparison) phase2->phase3

Caption: Preclinical to clinical workflow.

Conclusion

The experimental findings for ONC201 present a compelling case for its continued investigation as a therapeutic agent for H3 K27M-mutant diffuse midline gliomas. Its novel mechanism of action, favorable safety profile, and encouraging clinical efficacy data offer a significant advancement over the current standard of care. This guide provides a foundational understanding of the experimental basis for ONC201, intended to aid researchers and clinicians in the ongoing effort to combat this devastating disease.

References

Ruski-201 vs. other inhibitors of [specific target]

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding "Ruski-201" and its specific target is not available in publicly accessible resources.

Extensive searches for "this compound" have not yielded any specific inhibitor with this name in scientific literature or databases. Therefore, a comparison with other inhibitors of a specific target cannot be conducted as the primary subject of the comparison is unidentified.

To generate a comparison guide as requested, the following information would be necessary:

  • Identification of this compound: The specific chemical structure or biological nature of this inhibitor.

  • Designated Target: The specific enzyme, protein, or pathway that this compound is designed to inhibit.

  • Comparative Data: Publicly available experimental data (e.g., IC50, Ki, efficacy studies, toxicity profiles) that compares this compound with other known inhibitors of the same target.

  • Experimental Protocols: Detailed methodologies from published studies that would allow for a thorough understanding and objective comparison of the results.

Without this foundational information, it is not possible to create the requested tables, diagrams, and detailed guide. Should information about "this compound" and its target become available, a comprehensive comparative analysis could be performed.

Benchmarking Ruski-201: A Comparative Analysis of Hedgehog Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the preclinical performance of the Hedgehog acyltransferase (Hhat) inhibitor, Ruski-201, against other modulators of the Hedgehog signaling pathway reveals a promising profile for this novel investigational compound. This guide offers a comprehensive comparison with other Hhat inhibitors and clinically established Smoothened (SMO) antagonists, supported by key experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant reactivation in adults is a known driver in several cancers. This compound is a potent and specific inhibitor of Hedgehog acyltransferase (Hhat), an enzyme responsible for the crucial palmitoylation step of Hedgehog proteins, which is essential for their signaling activity.[1] This mechanism of action, upstream of the well-established drug target Smoothened (SMO), presents a novel strategy for therapeutic intervention in Hh-driven malignancies.

This report provides a head-to-head comparison of this compound with other research-grade Hhat inhibitors, namely RU-SKI 43 and IMP-1575, and contextualizes its performance against FDA-approved SMO inhibitors such as Vismodegib, Sonidegib, and Glasdegib.

Quantitative Performance Analysis

The following tables summarize the available preclinical data for Hhat inhibitors, offering a direct comparison of their potency in both enzymatic and cellular assays.

Table 1: In Vitro Potency of Hhat Inhibitors Against Purified Hedgehog Acyltransferase

CompoundTargetAssayIC50 (µM)Reference
This compound HhatAcyl-cLIP Assay0.20[2]
RU-SKI 43 HhatEnzymatic Assay0.85[3]
IMP-1575 HhatAcyl-cLIP Assay0.75[1]

Table 2: Cellular Activity of Hhat Inhibitors

CompoundTarget Engagement AssayIC50 (µM)Cell ViabilityReference
This compound Shh Palmitoylation InhibitionNot explicitly quantified, but proven on-target activityNo effect on cell viability at concentrations >25 µM in Shh-Light2 cells.[2][4]
RU-SKI 43 Shh Palmitoylation InhibitionNot explicitly quantifiedInduces a 69% decrease in cell survival at 12.5 µM.[1]
IMP-1575 Cellular YnPal labeling of SHH0.076Minimal effect on cell viability (<30%) at 12.5 µM.[1]

Table 3: Overview of FDA-Approved Smoothened (SMO) Inhibitors (for context)

Drug NameMechanism of ActionIndication
Vismodegib SMO AntagonistBasal Cell Carcinoma
Sonidegib SMO AntagonistBasal Cell Carcinoma
Glasdegib SMO AntagonistAcute Myeloid Leukemia

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the comparison of Hhat inhibitors.

Acylation-Coupled Lipophilic Induction of Polarization (Acyl-cLIP) Assay

This in vitro assay quantifies the inhibitory potency of compounds against purified Hhat. A fluorescently labeled peptide derived from the N-terminal sequence of the Sonic Hedgehog (SHH) protein is incubated with purified Hhat solubilized in N-dodecyl β-d-maltoside (DDM), palmitoyl-CoA, and the test inhibitor. The enzymatic transfer of the lipid from palmitoyl-CoA to the peptide is measured by a change in fluorescence polarization, allowing for the determination of the inhibitor's IC50 value.[1]

Cellular SHH Palmitoylation Assay

To assess the on-target activity of Hhat inhibitors within a cellular context, a metabolic labeling approach is utilized. HEK293a cells overexpressing SHH (HEK293a SHH+) are treated with the inhibitor. A palmitic acid analog containing an alkyne group (YnPal) is then added to the culture medium. This analog is incorporated into SHH by Hhat. The cells are lysed, and the alkyne-tagged SHH is "clicked" to a fluorescent azide reporter molecule via copper-catalyzed azide-alkyne cycloaddition. The level of fluorescently labeled SHH is then quantified, providing a measure of Hhat activity in the presence of the inhibitor.[1]

Cell Viability Assay

The cytotoxic effects of the Hhat inhibitors are evaluated using standard cell viability assays. For instance, HEK293a SHH+ cells can be incubated with varying concentrations of the test compounds for a defined period (e.g., 48 hours). Cell viability is then assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[2]

Visualizing the Molecular Landscape

To further elucidate the context of this compound's activity, the following diagrams illustrate the Hedgehog signaling pathway, a typical experimental workflow, and the logical framework of the comparative analysis.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_upstream Hh Processing Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI (Inactive) SUFU->GLI Sequesters GLI_Active GLI (Active) GLI->GLI_Active Activation Target Genes Target Genes GLI_Active->Target Genes Enters Nucleus & Activates Transcription Hh Precursor Hh Precursor Hhat Hhat Hh Precursor->Hhat Palmitoylation Palmitoylated Hh Palmitoylated Hh Ligand Hhat->Palmitoylated Hh Palmitoylated Hh->Hh Ligand Secretion

Figure 1: Simplified Hedgehog Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis Purified_Hhat Purified Hhat Enzyme Acyl_cLIP Acyl-cLIP Assay Purified_Hhat->Acyl_cLIP IC50_determination Determine IC50 Acyl_cLIP->IC50_determination SHH_cells SHH-expressing Cell Line Inhibitor_treatment Treat with Hhat Inhibitor SHH_cells->Inhibitor_treatment Palmitoylation_assay Cellular SHH Palmitoylation Assay Inhibitor_treatment->Palmitoylation_assay Viability_assay Cell Viability Assay Inhibitor_treatment->Viability_assay Cellular_IC50 Determine Cellular Potency Palmitoylation_assay->Cellular_IC50 Cytotoxicity_profile Assess Cytotoxicity Viability_assay->Cytotoxicity_profile

Figure 2: Preclinical Evaluation Workflow for Hhat Inhibitors.

Comparison_Logic cluster_targets Drug Targets cluster_hhat_inhibitors Hhat Inhibitors (Preclinical) cluster_smo_inhibitors SMO Inhibitors (FDA-Approved) Hedgehog_Pathway Hedgehog Signaling Pathway Hhat Hhat Hedgehog_Pathway->Hhat SMO SMO Hedgehog_Pathway->SMO This compound This compound Hhat->this compound RU-SKI_43 RU-SKI_43 Hhat->RU-SKI_43 IMP-1575 IMP-1575 Hhat->IMP-1575 Vismodegib Vismodegib SMO->Vismodegib Sonidegib Sonidegib SMO->Sonidegib Glasdegib Glasdegib SMO->Glasdegib

Figure 3: Comparative Framework of Hedgehog Pathway Inhibitors.

References

Navigating the Labyrinth of Research Reproducibility: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A critical aspect of the scientific method is the ability to reproduce experimental results. This guide provides a comparative framework for assessing the reproducibility of research data, a cornerstone for validating scientific discoveries and advancing drug development. While the initial query for "Ruski-201" did not yield any publicly available research data, we will use ONC201, a well-documented investigational drug, as a representative example to illustrate the principles of data reproducibility analysis.

In the quest for novel therapeutics, the reproducibility of preclinical and clinical data is paramount for building confidence in a compound's efficacy and safety profile.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to critically evaluate and compare research data from different studies.

Comparative Analysis of Efficacy Data

To facilitate a clear comparison of study outcomes, quantitative data from various clinical trials are summarized below. This approach allows for a direct assessment of the consistency of the reported therapeutic effects across different patient populations and study designs.

Study IdentifierPopulationTreatment ArmNPrimary EndpointResult
TROIKA Trial[4]ERBB2-Positive Early Breast CancerHD2012373-Year Event-Free Survival (EFS)85.6%
TROIKA Trial[4]ERBB2-Positive Early Breast CancerReferent Trastuzumab2373-Year Event-Free Survival (EFS)84.9%
ACTION Trial (Planned)[5][6][7]Newly Diagnosed H3 K27M-mutant Diffuse GliomaONC201 (Dordaviprone)-Overall Survival (OS)Ongoing
Compassionate Use Program[8]Recurrent H3K27-altered Diffuse Midline GliomaONC201 (Dordaviprone)174Median OS after ONC201 start4.7 months

Examination of Experimental Protocols

Reproducibility is intrinsically linked to the meticulous documentation and consistent application of experimental methodologies. Below are outlines of the protocols for key studies, providing a basis for evaluating the uniformity of the experimental conduct.

TROIKA Clinical Trial Protocol (for HD201)[4]
  • Study Design: A randomized, double-blind, parallel-group, phase 3 clinical trial.

  • Patient Population: Patients with ERBB2-positive early breast cancer.

  • Treatment Regimen:

    • Neoadjuvant: 8 cycles of either HD201 or referent trastuzumab in combination with chemotherapy (4 cycles of docetaxel followed by 4 cycles of epirubicin and cyclophosphamide).

    • Adjuvant: 10 cycles of HD201 or referent trastuzumab post-surgery.

  • Primary Endpoint: Total pathological complete response.

  • Secondary Endpoints: Event-free survival and overall survival.

ACTION Clinical Trial Protocol (for ONC201)[5][6][7]
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, international phase 3 study.

  • Patient Population: Patients with newly diagnosed H3 K27M-mutant diffuse glioma who have completed standard frontline radiotherapy.

  • Treatment Regimen: Patients are randomized 1:1:1 to receive placebo, once-weekly dordaviprone, or twice-weekly dordaviprone.

  • Primary Endpoint: Overall Survival.

  • Secondary Endpoints: Progression-free survival, quality of life.

Visualizing Molecular Pathways and Experimental Workflows

Diagrammatic representations of signaling pathways and experimental workflows are crucial for understanding the underlying mechanisms of action and the logical flow of a study.

cluster_0 ONC201 Mechanism of Action ONC201 ONC201 ClpP ClpP ONC201->ClpP Agonist DRD2 DRD2 ONC201->DRD2 Antagonist Dopamine Receptor D2 (DRD2) Dopamine Receptor D2 (DRD2) Integrated Stress Response Integrated Stress Response ClpP->Integrated Stress Response Activates Protein Synthesis Inhibition Protein Synthesis Inhibition Integrated Stress Response->Protein Synthesis Inhibition Tumor Cell Death Tumor Cell Death Integrated Stress Response->Tumor Cell Death DRD2->Integrated Stress Response Activates Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Arm A Treatment Arm A Randomization->Treatment Arm A 1: ONC201 (Once Weekly) Treatment Arm B Treatment Arm B Randomization->Treatment Arm B 1: ONC201 (Twice Weekly) Placebo Arm Placebo Arm Randomization->Placebo Arm 1: Placebo Follow-up Follow-up Treatment Arm A->Follow-up Treatment Arm B->Follow-up Placebo Arm->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis

References

Confirming the Molecular Target of Ruski-201: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ruski-201 with alternative compounds, focusing on the experimental data that confirms its molecular target as Hedgehog acyltransferase (Hhat). Detailed experimental protocols and visual diagrams of the relevant signaling pathway and experimental workflows are included to support further research and drug development efforts.

Comparative Performance of Hhat Inhibitors

This compound has been identified as a potent and specific inhibitor of Hedgehog acyltransferase (Hhat), an enzyme crucial for the palmitoylation and subsequent signaling activity of the Hedgehog (Hh) morphogen.[1] To objectively assess its performance, this compound is compared against other known Hhat inhibitors, including RU-SKI 43 and IMP-1575. The following table summarizes their inhibitory potency.

CompoundPurified HHAT Inhibition (IC50, µM)Cellular Hh Signaling Inhibition (IC50, µM)Notes
This compound 0.20[2]0.73[3]Potent and specific Hhat inhibitor.[2]
RU-SKI 43 ~1.0[4]>10 (cytotoxic)[3]Exhibits off-target cytotoxicity, which can confound cellular assay results.[3]
IMP-1575 0.076[5]Not ReportedA highly potent Hhat inhibitor identified through optimization of the Ruski scaffold.[5][6]

Experimental Protocols

The confirmation of Hhat as the molecular target of this compound relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Purified Hhat Inhibition Assay (Acylation-Coupled Lipophilic Induction of Polarization - Acyl-cLIP)

This in vitro assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Hhat.

Principle: A fluorescently labeled peptide derived from the N-terminus of Sonic Hedgehog (Shh) is incubated with purified Hhat, palmitoyl-CoA, and the test compound. When the peptide is palmitoylated by Hhat, it partitions into detergent micelles, leading to a decrease in its tumbling rate and an increase in fluorescence polarization. Inhibitors of Hhat prevent this modification, resulting in a lower polarization signal.[5]

Methodology:

  • Reaction Setup: In a microplate, combine purified, detergent-solubilized Hhat with a fluorescently labeled Shh N-terminal peptide substrate and varying concentrations of the test compound (e.g., this compound).

  • Initiation: Start the enzymatic reaction by adding palmitoyl-CoA.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Cellular Hedgehog Signaling Assay (Shh-Light2 Reporter Assay)

This cell-based assay assesses the ability of a compound to inhibit the Hh signaling pathway downstream of Hhat.

Principle: Shh-Light2 cells are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control. When these cells are stimulated with Shh, the Hh pathway is activated, leading to the expression of firefly luciferase. Hhat inhibitors block the production of active Shh, thereby reducing luciferase expression.[3]

Methodology:

  • Cell Co-culture: Co-culture Shh-producing cells (e.g., Shh-N-HEK293T) with Shh-Light2 reporter cells.

  • Compound Treatment: Add varying concentrations of the test compound to the co-culture.

  • Incubation: Incubate the cells for a period sufficient to allow for Shh signaling and reporter gene expression (e.g., 48-72 hours).

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.[3]

Target Engagement Assay (Cellular Palmitoylation Profiling)

This assay directly demonstrates that the compound inhibits Hhat activity within a cellular context.

Principle: Cells are treated with a bioorthogonal palmitic acid analog (e.g., alkyne-palmitate) and the test compound. The alkyne-tagged palmitate is incorporated into proteins by acyltransferases, including Hhat. Following cell lysis, the alkyne-modified proteins are "clicked" to a reporter tag (e.g., azide-biotin or azide-fluorophore) for detection and quantification. Inhibition of Hhat by a compound like this compound leads to a specific reduction in the labeling of its substrate, Shh.[3]

Methodology:

  • Cell Treatment: Incubate cells expressing Shh with the alkyne-palmitate probe and varying concentrations of the test compound.

  • Cell Lysis: Harvest and lyse the cells.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag to the alkyne-modified proteins.

  • Detection and Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by western blot using an antibody against the reporter tag or the protein of interest (Shh). A decrease in the signal for Shh indicates on-target inhibition.[3]

Visualizing the Molecular Context

To provide a clearer understanding of the biological system and the experimental logic, the following diagrams have been generated.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Shh Shh PalmShh Palmitoylated Shh Hhat Hhat Hhat->Shh Palmitoylation PalmCoA Palmitoyl-CoA PalmCoA->Hhat PTCH1 PTCH1 PalmShh->PTCH1 Binds & Inhibits SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLIA GLI (Active) GLI->GLIA Activation TargetGenes Target Gene Expression GLIA->TargetGenes Promotes Ruski201 This compound Ruski201->Hhat Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Hhat.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation cluster_conclusion Conclusion PurifiedAssay Purified Hhat Inhibition Assay IC50_determination Determine IC50 PurifiedAssay->IC50_determination SignalingAssay Hedgehog Signaling Reporter Assay IC50_determination->SignalingAssay Progress potent compounds Cellular_IC50 Determine Cellular IC50 SignalingAssay->Cellular_IC50 TargetEngagement Cellular Target Engagement Assay Confirm_Target Confirm On-Target Inhibition of Shh Palmitoylation TargetEngagement->Confirm_Target Cellular_IC50->TargetEngagement TargetConfirmed Molecular Target Confirmed: Hhat Confirm_Target->TargetConfirmed

Caption: Experimental workflow for the identification and validation of Hhat inhibitors.

References

Independent Verification of ONC201's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational agent ONC201 (dordaviprone) with other therapeutic alternatives, supported by experimental data. The information is intended to assist researchers in understanding the compound's mechanism of action and to provide a framework for independent verification.

Introduction to ONC201

ONC201 is an orally active, small molecule antagonist of the dopamine receptor D2 (DRD2) and an agonist of the mitochondrial caseinolytic protease P (ClpP).[1] It has shown promise in clinical trials for the treatment of H3 K27M-mutant diffuse glioma.[1] Its dual mechanism of action is believed to contribute to its anti-cancer effects.

Comparative Analysis of ONC201 and Alternatives

To provide a comprehensive overview, ONC201 is compared with standard-of-care and alternative therapies for high-grade gliomas. The following table summarizes key performance indicators based on available data.

Compound/TherapyTarget(s)IC50/EC50 (Concentration)Outcome MeasureReference
ONC201 (Dordaviprone) DRD2 Antagonist, ClpP AgonistVaries by cell lineOverall Survival (OS), Progression-Free Survival (PFS)[1]
Temozolomide (TMZ) DNA alkylating agentVaries by cell lineOverall Survival (OS), Progression-Free Survival (PFS)N/A
Radiation Therapy DNA damageN/AOverall Survival (OS), Progression-Free Survival (PFS)[1]
Bevacizumab VEGF-A InhibitorVaries by cell lineProgression-Free Survival (PFS)N/A

Experimental Protocols for Independent Verification

The following are detailed methodologies for key experiments to independently verify the mode of action of ONC201.

Dopamine Receptor D2 (DRD2) Binding Assay

Objective: To determine the binding affinity of ONC201 to the DRD2.

Methodology:

  • Cell Line: HEK293 cells stably expressing human DRD2.

  • Radioligand: [³H]-Spiperone.

  • Procedure:

    • Prepare cell membranes from HEK293-DRD2 cells.

    • Incubate cell membranes with increasing concentrations of ONC201 and a fixed concentration of [³H]-Spiperone.

    • Separate bound from free radioligand by rapid filtration.

    • Measure radioactivity of the filters using a scintillation counter.

    • Calculate the Ki value from competition binding curves.

ClpP Activation Assay

Objective: To confirm the agonistic activity of ONC201 on mitochondrial ClpP.

Methodology:

  • System: Recombinant human mitochondrial ClpP.

  • Substrate: Ac-WLA-AMC (a fluorogenic peptide substrate).

  • Procedure:

    • Incubate recombinant ClpP with increasing concentrations of ONC201.

    • Add the fluorogenic substrate Ac-WLA-AMC.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • Determine the EC50 value for ClpP activation.

Cell Viability Assay

Objective: To assess the cytotoxic effects of ONC201 on H3 K27M-mutant glioma cells.

Methodology:

  • Cell Line: H3 K27M-mutant diffuse glioma patient-derived cell line.

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of ONC201 for 72 hours.

    • Add CellTiter-Glo® reagent to each well.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value from the dose-response curve.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams are provided.

ONC201_Signaling_Pathway ONC201 ONC201 DRD2 Dopamine Receptor D2 (DRD2) ONC201->DRD2 Antagonist ClpP Caseinolytic Protease P (ClpP) ONC201->ClpP Agonist Downstream_DRD2 Downstream Signaling (e.g., cAMP inhibition) DRD2->Downstream_DRD2 Inhibits Mitochondrial_Stress Mitochondrial Stress & Apoptosis ClpP->Mitochondrial_Stress Induces

Caption: Simplified signaling pathway of ONC201.

Experimental_Workflow cluster_DRD2 DRD2 Binding Assay cluster_ClpP ClpP Activation Assay cluster_Viability Cell Viability Assay DRD2_1 Prepare HEK293-DRD2 Cell Membranes DRD2_2 Incubate with ONC201 & [³H]-Spiperone DRD2_1->DRD2_2 DRD2_3 Filter & Measure Radioactivity DRD2_2->DRD2_3 DRD2_4 Calculate Ki DRD2_3->DRD2_4 ClpP_1 Incubate Recombinant ClpP with ONC201 ClpP_2 Add Fluorogenic Substrate ClpP_1->ClpP_2 ClpP_3 Measure Fluorescence ClpP_2->ClpP_3 ClpP_4 Determine EC50 ClpP_3->ClpP_4 Via_1 Seed H3 K27M-mutant Glioma Cells Via_2 Treat with ONC201 Via_1->Via_2 Via_3 Add CellTiter-Glo® Via_2->Via_3 Via_4 Measure Luminescence & Calculate IC50 Via_3->Via_4

Caption: Workflow for key experimental verification assays.

References

Safety Operating Guide

Proper Disposal of Ruski-201: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Ruski-201, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.

Adherence to these protocols is critical for minimizing risks and complying with regulatory standards. This information is intended to supplement, not replace, your institution's specific safety and waste management policies.

Key Data for this compound Disposal

The following table summarizes the critical information for the safe handling and disposal of this compound (CAS No. 1458031-48-5).

ParameterValue/InstructionSource
CAS Number 1458031-48-5Safety Data Sheet
Primary Hazards Harmful if swallowed, Very toxic to aquatic life with long lasting effects.Safety Data Sheet
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator.Safety Data Sheet
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.Safety Data Sheet
Recommended Disposal Method Dispose of contents/container to an approved waste disposal plant.Safety Data Sheet
Spill Response Avoid release to the environment. Collect spillage.Safety Data Sheet

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.

Objective: To safely collect, store, and arrange for the disposal of this compound waste in compliance with safety and environmental regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)

  • Hazardous waste label

  • Secondary containment for the waste container

Procedure:

  • Waste Segregation:

    • Designate a specific, clearly marked waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials).

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. In particular, avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.

  • Container Selection and Preparation:

    • Use a container that is chemically compatible with this compound. Plastic containers are often preferred for their durability.

    • Ensure the container is in good condition, free from leaks or cracks, and has a tightly sealing lid.

    • If reusing a container, ensure it is thoroughly cleaned and all previous labels are completely removed or defaced.

  • Labeling:

    • As soon as the first waste is added, affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The primary hazards: "Toxic," "Harmful," "Environmental Hazard"

      • The accumulation start date (the date the first waste is placed in the container)

      • The name and contact information of the generating researcher or lab.

  • Waste Accumulation and Storage:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • The SAA should be a secure location, away from general laboratory traffic and drains.

    • Place the waste container in secondary containment (e.g., a larger, chemically resistant tub or tray) to contain any potential leaks or spills.

  • Arranging for Disposal:

    • Once the waste container is full, or before the regulatory accumulation time limit is reached (check your local regulations), arrange for its disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.

    • Provide them with all necessary information about the waste, as indicated on the label.

  • Record Keeping:

    • Maintain a log of the hazardous waste generated, including the amount and the date it was sent for disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Ruski201_Disposal_Workflow cluster_prep Preparation cluster_accumulation Accumulation cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Select & Prepare Waste Container ppe->container segregate Segregate this compound Waste container->segregate label_waste Label Container as Hazardous Waste segregate->label_waste store Store in Secondary Containment in SAA label_waste->store check_full Container Full? store->check_full check_full->store No schedule_pickup Schedule Pickup with EHS check_full->schedule_pickup Yes document Document Waste Disposal schedule_pickup->document end_process End: Waste Transferred to Approved Disposal Facility document->end_process

Caption: Workflow for the safe disposal of this compound.

Essential Safety and Logistical Information for Handling Ruski-201

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY AUTHORIZED PERSONNEL ONLY

This document provides critical safety protocols and logistical procedures for the handling, storage, and disposal of Ruski-201, a potent and volatile neurotoxin. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the surrounding environment. This compound poses a severe health risk through inhalation, dermal contact, and ingestion, with potential for rapid and severe neurotoxicity.

Personal Protective Equipment (PPE)

All personnel handling this compound must adhere to the following multi-level PPE requirements. The selection of the appropriate PPE level is contingent on the experimental procedure and the potential for exposure.

PPE LevelRespiratorBody ProtectionGlovesEye/Face ProtectionFootwear
Level A Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or positive pressure supplied air respirator with escape SCBA.[1]Totally encapsulated chemical- and vapor-protective suit.[1]Inner and outer chemical-resistant gloves.[1]Included in full-facepiece respirator.Chemical-resistant, steel-toe boots.[1]
Level B Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or positive pressure supplied air respirator with escape SCBA.[1]Hooded chemical-resistant clothing (e.g., disposable coveralls).[1]Inner and outer chemical-resistant gloves.[1]Face shield and safety glasses with side shields.[2]Outer chemical-resistant boots.[1]
Level C Full-face or half-mask, air-purifying respirator with appropriate canisters for organic vapors and particulates.Chemical-resistant clothing with a hood; disposable coveralls.Inner and outer chemical-resistant gloves.[1]Safety glasses with side shields or chemical splash goggles.[2]Chemical-resistant, steel-toe boots or disposable boot covers.

Operational Plan: Handling and Storage

All manipulations of this compound must be conducted within a certified Class III Biological Safety Cabinet (BSC) or a glovebox to prevent aerosol generation and exposure.[3]

Preparation:

  • Designate a specific work area for this compound handling.

  • Post warning signs indicating "Toxins in Use - Authorized Personnel Only."[4]

  • Ensure that all necessary PPE is readily available and has been inspected for integrity.

  • Prepare all necessary reagents and equipment before introducing this compound to the work area.

  • Have a spill kit and appropriate decontamination solutions readily accessible.

Handling:

  • Work with the smallest quantity of this compound necessary for the experiment.

  • If possible, avoid using the lyophilized (powder) form of the toxin to minimize aerosol risk.[5] If weighing is necessary, it must be done within a certified chemical fume hood.[6]

  • Use needle-locking syringes or disposable syringe-needle units to prevent accidental needlesticks.[4]

  • All containers holding this compound must be clearly labeled with the name of the toxin and a hazard symbol.

  • Transport this compound in a sealed, unbreakable primary container within a labeled, leak-proof secondary container.[4][6]

Storage:

  • Store this compound in a designated, locked, and access-controlled location.[5]

  • Maintain a detailed inventory log of toxin acquisition, use, and disposal.[5]

  • Ensure the storage area is well-ventilated.

Disposal Plan

All materials contaminated with this compound must be decontaminated before disposal.

Liquid Waste:

  • Inactivate liquid waste containing this compound by adding a freshly prepared 10% bleach solution (final concentration of at least 1% sodium hypochlorite) and allowing a contact time of at least 60 minutes.[7]

  • Alternatively, treat with a 1N sodium hydroxide (NaOH) solution for a minimum of one hour.[8]

Solid Waste:

  • All disposable items, including gloves, lab coats, and plasticware, must be placed in a designated, labeled, and puncture-resistant biohazard bag.[4][6]

  • Decontaminate solid waste by autoclaving at 121°C and 15 psi for at least 60 minutes.[7]

  • Following decontamination, dispose of the waste as hazardous chemical waste in accordance with institutional and local regulations.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Needlestick: Immediately wash the area with soap and water and seek immediate medical attention.

In Case of a Spill:

  • Evacuate: Immediately evacuate the area and alert others.

  • Secure: Restrict access to the spill area.

  • Report: Notify the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

  • Decontaminate (if trained and equipped):

    • Don the appropriate PPE (Level B minimum for significant spills).

    • Cover the spill with absorbent material.[11]

    • Apply a 10% bleach solution or 1N NaOH to the absorbent material, working from the outside in.[8][11]

    • Allow a contact time of at least 60 minutes.

    • Collect all contaminated materials in a sealed, labeled hazardous waste container.

    • Wipe the area again with the decontaminating solution, followed by water.

Experimental Protocols

Protocol: Validation of Decontamination Procedure for this compound

Objective: To verify the efficacy of 10% bleach and 1N NaOH in neutralizing the neurotoxic activity of this compound.

Methodology:

  • Prepare a stock solution of this compound at a known concentration.

  • In a certified Class III BSC, aliquot the stock solution into three sets of test tubes.

  • Treatment Group 1: Add an equal volume of 10% bleach to the first set of tubes.

  • Treatment Group 2: Add an equal volume of 1N NaOH to the second set of tubes.

  • Control Group: Add an equal volume of sterile water to the third set of tubes.

  • Incubate all tubes for 60 minutes at room temperature.

  • Neutralize the bleach and NaOH in the treatment groups with an appropriate quenching agent (e.g., sodium thiosulfate for bleach, and a weak acid for NaOH).

  • Perform a serial dilution of all samples.

  • Assess the remaining neurotoxic activity using a validated in vitro cell-based assay (e.g., a neuronal cell line sensitive to this compound).

  • Compare the cytotoxic effects of the treated samples to the control group to determine the effectiveness of the decontamination.

Visualizations

G Experimental Workflow: Decontamination Validation cluster_prep Preparation cluster_treatment Treatment (60 min) cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into 3 Groups prep_stock->aliquot treat_bleach Group 1: Add 10% Bleach aliquot->treat_bleach treat_naoh Group 2: Add 1N NaOH aliquot->treat_naoh treat_control Group 3 (Control): Add Sterile Water aliquot->treat_control neutralize Neutralize Decontaminants treat_bleach->neutralize Quench treat_naoh->neutralize Quench dilute Serial Dilution treat_control->dilute neutralize->dilute assay In Vitro Neurotoxicity Assay dilute->assay compare Compare Results to Control assay->compare

Caption: Workflow for validating this compound decontamination.

G Logical Relationship: Spill Response cluster_decon Decontamination (Trained Personnel Only) spill Spill Occurs evacuate Evacuate Area spill->evacuate alert Alert Others spill->alert secure Secure Area evacuate->secure report Report to Supervisor & EHS alert->report don_ppe Don PPE (Level B Min.) report->don_ppe If authorized cover_spill Cover with Absorbent Material don_ppe->cover_spill apply_decon Apply Decontaminant cover_spill->apply_decon wait Wait 60 min apply_decon->wait collect Collect Waste wait->collect wipe Wipe Area collect->wipe

Caption: Logical flow for responding to a this compound spill.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.